molecular formula C22H33N3O5S B1330203 For-Met-Leu-Phe-OMe CAS No. 65929-03-5

For-Met-Leu-Phe-OMe

Numéro de catalogue: B1330203
Numéro CAS: 65929-03-5
Poids moléculaire: 451.6 g/mol
Clé InChI: FTDSTRQDCPIBEG-FHWLQOOXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

For-Met-Leu-Phe-OMe (fMLP methyl ester) is a cell-permeable synthetic N-formylated tripeptide and a potent specific agonist of the N-formyl peptide receptor (FPR) . As a key representative of bacterially-derived chemotactic factors, this compound is a powerful activator and chemoattractant for polymorphonuclear leukocytes (PMNs) and macrophages, making it an essential tool for studying innate immunity and host defense mechanisms . Upon binding to its receptor FPR1, which has a reported EC₅₀ of 1.2 nM in calcium mobilization assays, fMLP triggers a cascade of G-protein coupled signaling events . This activation leads to calcium mobilization, MAPK pathway activation, phospholipase stimulation, and NF-κB translocation, resulting in diverse cellular responses such as directional chemotaxis, degranulation with the release of cytotoxic enzymes, and the production of reactive oxygen species . In research settings, For-Met-Leu-Phe-OMe is widely used to investigate neutrophil function, inflammatory pathways, and signal transduction. Studies indicate it can promote osteogenic differentiation in human bone marrow mesenchymal stem cells and exhibit synergistic effects with bacterial lipopolysaccharide (LPS) to amplify the secretion of pro-inflammatory cytokines like TNF-α and IL-6 . This product is strictly for research purposes in laboratory studies and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O5S/c1-15(2)12-18(24-20(27)17(23-14-26)10-11-31-4)21(28)25-19(22(29)30-3)13-16-8-6-5-7-9-16/h5-9,14-15,17-19H,10-13H2,1-4H3,(H,23,26)(H,24,27)(H,25,28)/t17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDSTRQDCPIBEG-FHWLQOOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20984419
Record name 2-({1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}amino)-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20984419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65929-03-5
Record name N-Formyl-L-methionyl-L-leucyl-L-phenylalanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65929-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formylmethionyl-leucyl-phenylalanine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065929035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-({1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}amino)-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20984419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: fMLP-OMe as a Pathogen-Associated Molecular Pattern (PAMP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Formyl-methionyl-leucyl-phenylalanine methyl ester (fMLP-OMe) is a synthetic derivative of the canonical bacterial chemotactic peptide fMLP.[1] While fMLP represents the endogenous "gold standard" PAMP recognized by the innate immune system, the methyl ester variant (fMLP-OMe) offers distinct physicochemical properties—primarily enhanced lipophilicity—that modulate its interaction with Formyl Peptide Receptors (FPRs) and its stability in specific assay matrices.

This guide provides a rigorous technical framework for utilizing fMLP-OMe in immunological research, specifically for neutrophil and macrophage activation assays. It addresses the critical "translational gap" between peptide solubilization and reproducible receptor activation.

Part 1: Molecular Identity & Physicochemical Mechanics

The PAMP Mechanism

fMLP-OMe mimics the N-formylated oligopeptides released during bacterial protein synthesis and mitochondrial lysis. It acts as a potent agonist for Formyl Peptide Receptor 1 (FPR1) , a G-protein coupled receptor (GPCR) expressed on granulocytes and monocytes.

fMLP vs. fMLP-OMe: Critical Distinctions

Researchers often interchange these peptides, but their handling requirements differ significantly due to the C-terminal modification.

FeaturefMLP (Free Acid)fMLP-OMe (Methyl Ester)Impact on Assay
C-Terminus Carboxyl group (-COOH)Methyl ester (-COOCH3)OMe prevents ionization at physiological pH.
Hydrophobicity ModerateHighfMLP-OMe requires strict DMSO solubilization; less soluble in aqueous buffers.
Membrane Interaction Surface receptor bindingSurface binding + Membrane intercalationOMe variant may exhibit altered off-rates or local concentration effects at the lipid bilayer.
Enzymatic Stability Susceptible to carboxypeptidasesResistant to carboxypeptidasesfMLP-OMe may persist longer in whole-blood or serum-rich assays.

Part 2: Receptor Pharmacology & Signaling Architecture

The FPR1 Signaling Cascade

Upon binding fMLP-OMe, FPR1 undergoes a conformational change that triggers the dissociation of the G


 subunit. This initiates a bifurcated signaling pathway leading to chemotaxis (actin polymerization) and respiratory burst (superoxide production).

Key Mechanistic Check: The response is Pertussis Toxin (PTX) sensitive, confirming


 coupling.
Signaling Pathway Visualization

The following diagram illustrates the causal flow from fMLP-OMe binding to the distinct cellular outputs.

FPR1_Signaling Ligand fMLP-OMe Receptor FPR1 (GPCR) Ligand->Receptor Binding (Kd ~ nM) GProtein Gi Protein (PTX Sensitive) Receptor->GProtein Activation PLC PLC-beta GProtein->PLC Stimulation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcium Ca2+ Release (ER Stores) IP3->Calcium PKC PKC Activation DAG->PKC Calcium->PKC Actin Actin Polymerization (Rac/Cdc42) Calcium->Actin NADPH NADPH Oxidase Assembly (p47phox) PKC->NADPH Output1 CHEMOTAXIS Actin->Output1 Output2 SUPEROXIDE (ROS) NADPH->Output2

Caption: fMLP-OMe induced FPR1 signaling. Note the bifurcation at PLC-


 leading to Ca2+-driven chemotaxis and PKC-driven oxidative burst.

Part 3: Experimental Protocols (Self-Validating Systems)

Master Stock Preparation (Critical Step)

Causality: The hydrophobicity of the methyl ester group causes rapid precipitation in aqueous buffers if not properly solvated. Methionine oxidation destroys potency.

  • Reconstitution: Dissolve fMLP-OMe powder in high-grade DMSO to a concentration of 10 mM .

    • Validation: Solution must be perfectly clear. Any turbidity indicates moisture contamination or impurity.

  • Aliquot Strategy: Aliquot into amber microcentrifuge tubes (20-50 µL) to prevent light-induced oxidation and repeated freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

    • Note: Do not store diluted working solutions.

Protocol A: Superoxide Anion Production (Cytochrome C Reduction)

This assay quantifies the respiratory burst. It is "self-validating" because the specificity is confirmed by adding Superoxide Dismutase (SOD) to a control well, which should abolish the signal.

Reagents:

  • HBSS (with Ca2+/Mg2+, phenol red-free).

  • Cytochrome C (Type III, bovine heart).

  • SOD (Specificity Control).

  • fMLP-OMe (Agonist).[1]

Workflow:

  • Cell Prep: Isolate human neutrophils (PMNs) and resuspend at

    
     cells/mL in HBSS.
    
  • Priming (Optional): Pre-incubate with Cytochalasin B (5 µg/mL) for 5 mins to enhance granule release and ROS generation.

  • Loading: Add Cytochrome C (final 1 mg/mL) to the cell suspension.

  • Baseline: Measure absorbance at 550 nm for 2 minutes to establish stability.

  • Activation: Add fMLP-OMe (Final concentration:

    
     M to 
    
    
    
    M).
    • Dilution Rule: Dilute the 10 mM DMSO stock 1:100 in HBSS immediately before addition to avoid precipitation.

  • Readout: Kinetic read at 550 nm for 10-15 minutes at 37°C.

Data Output Table: | Condition | Expected


OD (550nm) | Interpretation |
| :--- | :--- | :--- |
| Vehicle (DMSO)  | < 0.05 | Baseline metabolic activity. |
| fMLP-OMe (

)
| > 0.20 (Rapid onset) | Robust NADPH oxidase activation. | | fMLP-OMe + SOD | < 0.05 | confirms signal is specifically

. |
Protocol B: Chemotaxis (Boyden Chamber / Transwell)

Causality: Neutrophils migrate up a concentration gradient. The "bell-shaped" dose-response curve is the internal validator; too high a concentration causes receptor desensitization and "arrest."

Workflow Diagram:

Chemotaxis_Workflow Step1 Step 1: Lower Chamber Load fMLP-OMe (10 nM - 100 nM) Step2 Step 2: Membrane Place 3µm Pore Filter Step1->Step2 Step3 Step 3: Upper Chamber Load Neutrophils (1x10^6/mL) Step2->Step3 Step4 Step 4: Incubation 45-60 min @ 37°C 5% CO2 Step3->Step4 Step5 Step 5: Quantification Count migrated cells (Lower chamber/filter) Step4->Step5

Caption: Standard Transwell workflow. Note the optimal concentration range (nM) is lower than ROS assays (


M).

Part 4: Troubleshooting & Optimization (Expertise)

The "Stickiness" Factor

fMLP-OMe is highly lipophilic.

  • Problem: It adsorbs to plastic surfaces (pipette tips, reservoirs).

  • Solution: Perform serial dilutions in glass vials or use low-retention plastics . Add 0.1% BSA to the buffer before adding the peptide to coat the plastic and act as a carrier.

Desensitization (Tachyphylaxis)

FPR1 desensitizes rapidly (seconds to minutes) upon exposure to high ligand concentrations.

  • Impact: If you add fMLP-OMe to the cells while they are in the stock tube, they will be refractory by the time you plate them.

  • Protocol Rule: Always add the agonist last , after the detection system (e.g., Fluo-4, Cytochrome C) is equilibrated.

DMSO Tolerance

Ensure the final DMSO concentration in the assay well is < 0.1%. Neutrophils are sensitive to solvents; > 0.5% DMSO can induce apoptosis or non-specific activation (neutrophil extracellular traps - NETs).

References

  • Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes.[1][2][3][4][5][6][7][8][9] Proceedings of the National Academy of Sciences, 72(3), 1059–1062. Link

  • Selvatici, R., et al. (2006). Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues.[1] Peptides, 27(7), 1690-1697. Link

  • Dahlgren, C., et al. (2016). The N-formyl peptide receptors: much more than chemoattractant receptors. Frontiers in Immunology, 7, 315. Link

  • Heit, B., et al. (2002). An intracellular signaling hierarchy determines direction of migration in opposing chemotactic gradients. Journal of Cell Biology, 159(1), 91–102. Link

  • Sigma-Aldrich (Merck). Product Information Sheet: N-Formyl-Met-Leu-Phe (F3506). Link

Sources

Phospholipase C activation downstream of fMLP-OMe receptor

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Phospholipase C Activation via the fMLP-OMe/FPR1 Axis

Executive Summary

The activation of Phospholipase C (PLC) downstream of the N-formyl-methionyl-leucyl-phenylalanine methyl ester (fMLP-OMe) receptor—specifically the Formyl Peptide Receptor 1 (FPR1) —represents a canonical paradigm of


-coupled receptor signaling in myeloid cells. While fMLP is the endogenous bacterial byproduct, its methyl ester derivative (fMLP-OMe) is frequently utilized in high-precision pharmacological studies due to its modified lipophilicity and receptor binding kinetics.

This guide provides a rigorous technical analysis of the signal transduction architecture connecting fMLP-OMe binding to PLC activation. It details the obligatory role of G-protein


 subunits in myeloid-specific PLC

isoform activation and provides validated protocols for quantifying this activity.

Mechanistic Architecture: The -PLC Axis

To design robust assays, one must understand the causality of the signaling events. Unlike


-coupled receptors that activate PLC

via the

subunit, the FPR1 receptor utilizes a "hijacking" mechanism involving the

complex.
The Signaling Cascade
  • Ligand Binding: fMLP-OMe binds to the orthosteric pocket of FPR1, a 7-transmembrane GPCR expressed primarily on neutrophils and monocytes.

  • G-Protein Activation: Ligand binding induces a conformational change in FPR1, catalyzing the exchange of GDP for GTP on the

    
     subunit (specifically 
    
    
    
    or
    
    
    in leukocytes).
  • Subunit Dissociation: The trimeric G-protein dissociates into

    
    -GTP and the 
    
    
    
    dimer.
  • The Critical Effector Step: The liberated

    
     dimer  binds to and activates PLC
    
    
    
    2 or PLC
    
    
    3
    (the predominant isoforms in hematopoietic cells). Note that
    
    
    inhibits Adenylyl Cyclase but does not directly activate PLC.
  • Hydrolysis: Activated PLC

    
     hydrolyzes Phosphatidylinositol 4,5-bisphosphate (
    
    
    
    ) into Inositol 1,4,5-trisphosphate (
    
    
    ) and Diacylglycerol (DAG).
  • Calcium Mobilization:

    
     binds to 
    
    
    
    receptors on the Endoplasmic Reticulum (ER), triggering rapid
    
    
    release.
Pathway Visualization

FPR1_Signaling Ligand fMLP-OMe Receptor FPR1 Receptor (GPCR) Ligand->Receptor Binding G_Protein Gi Heterotrimer (Inactive) Receptor->G_Protein Activation G_Alpha Gα-i (GTP) (AC Inhibition) G_Protein->G_Alpha Dissociation G_BetaGamma Gβγ Dimer (Key Effector) G_Protein->G_BetaGamma Dissociation PLC PLC-β2 / PLC-β3 G_BetaGamma->PLC Direct Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG (PKC Activation) PIP2->DAG ER ER Calcium Store IP3->ER Binds IP3R Ca_Release Intracellular Ca2+ Flux ER->Ca_Release Release

Figure 1: The FPR1 signaling cascade highlighting the critical role of the G


 dimer in activating PLC

isoforms.

Experimental Framework: Quantifying PLC Activation

Direct measurement of PLC activity is complex because the product,


, is rapidly metabolized. The most robust method for drug development and mechanistic studies is the Inositol Phosphate (IP) Accumulation Assay  using Lithium Chloride (LiCl) to block the recycling of inositol monophosphates.
Protocol: Total Inositol Phosphate Accumulation

Objective: Quantify PLC activity by measuring the accumulation of labeled inositol phosphates in the presence of LiCl. Model System: Differentiated HL-60 cells or primary human neutrophils.

Reagents:

  • Myo-[2-^3H]Inositol (PerkinElmer or similar)

  • LiCl (Lithium Chloride)

  • Formic Acid / Ammonium Formate (for column chromatography)

  • fMLP-OMe (Sigma-Aldrich)

Step-by-Step Methodology:

  • Cell Seeding & Labeling:

    • Seed HL-60 cells (

      
       cells/mL) in inositol-free medium.
      
    • Add

      
       of myo-[^3H]inositol.
      
    • Incubate for 18–24 hours to reach isotopic equilibrium.

  • Washing & Pre-incubation:

    • Wash cells

      
       with HBSS-HEPES buffer to remove free radiolabel.
      
    • Resuspend in buffer containing 10 mM LiCl .

    • Rationale: LiCl inhibits inositol monophosphatase, causing

      
       (a breakdown product of 
      
      
      
      ) to accumulate linearly, serving as a stable proxy for PLC activity.
    • Incubate for 15 minutes at 37°C.

  • Stimulation:

    • Add fMLP-OMe (Concentration range:

      
       M to 
      
      
      
      M).
    • Incubate for exactly 20 minutes at 37°C.

  • Termination:

    • Stop reaction by adding ice-cold Formic Acid (final conc. 0.1 M).

    • Lyse cells on ice for 30 minutes.

  • Separation (Anion Exchange Chromatography):

    • Load lysate onto AG 1-X8 anion exchange columns.

    • Wash with water (removes free inositol).

    • Elute Total Inositol Phosphates (

      
      ) using 1 M Ammonium Formate / 0.1 M Formic Acid.
      
  • Quantification:

    • Mix eluate with scintillation fluid and count via Liquid Scintillation Counter (LSC).

Protocol Visualization

IP_Assay_Workflow Step1 1. Label Cells (3H-Inositol, 24h) Step2 2. Add LiCl Block (10mM, 15 min) Step1->Step2 Step3 3. Stimulate (fMLP-OMe) Step2->Step3 Step4 4. Terminate (Formic Acid) Step3->Step4 Step5 5. Ion Exchange Chromatography Step4->Step5 Step6 6. Scintillation Counting Step5->Step6

Figure 2: Workflow for the Total Inositol Phosphate Accumulation Assay.

Data Interpretation & Validation

To ensure the signal observed is genuinely downstream of FPR1 and PLC, specific controls are required.

Quantitative Expectations
ParameterExpected Result (fMLP-OMe)Notes
EC50 ~ 1–10 nMfMLP-OMe is highly potent; shifts in EC50 suggest receptor desensitization or degradation.
Signal Window 3-fold to 10-fold over basalSignal magnitude depends on expression levels of FPR1.
Kinetics Rapid Peak (Ca2+) vs. Linear (IP)Calcium peaks within <30s; IP accumulation is linear over 20-30 mins with LiCl.
Validation Controls
  • Pertussis Toxin (PTX) Sensitivity:

    • Pre-treat cells with PTX (100 ng/mL) for 16 hours.

    • Result: PTX ADP-ribosylates

      
      , uncoupling it from the receptor.
      
    • Validation: fMLP-OMe induced PLC activity should be abolished (>90% reduction) . This confirms the signal is

      
      -mediated.
      
  • PLC Inhibition (U73122):

    • Pre-treat with U73122 (active) vs. U73343 (inactive analog).

    • Validation: U73122 should block Ca2+ flux and IP accumulation.

References

  • Prossnitz, E. R., & Ye, R. D. (1997). The N-formyl peptide receptor: a model for the study of chemoattractant receptors. Pharmacology & Therapeutics.

  • Camps, M., et al. (1992). Isoforms of phospholipase C involved in signal transduction in human neutrophils. Biochemical Journal.

  • Boulay, F., et al. (1990). Synthesis and use of a novel N-formyl peptide derivative to photoaffinity label the N-formyl peptide receptor of human neutrophils. Biochemical and Biophysical Research Communications.

  • Selbie, L. A., & Hill, S. J. (1998). G protein-coupled-receptor cross-talk: the fine-tuning of multiple receptor-signalling pathways. Trends in Pharmacological Sciences.

The Transcriptional Landscape of Neutrophil Activation: A Technical Guide to fMLP-OMe Stimulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the neutrophil was dismissed as a "kamikaze" cell—terminally differentiated, transcriptionally silent, and capable only of immediate degranulation or NETosis. This view is obsolete. Modern transcriptomics reveals that upon stimulation with formylated peptides like N-Formyl-Met-Leu-Phe methyl ester (fMLP-OMe) , neutrophils undergo rapid, specific, and massive transcriptional reprogramming.

This guide details the mechanistic pathways, expected transcriptional signatures, and the rigorous experimental protocols required to capture these changes. It is designed for researchers utilizing fMLP-OMe as a high-affinity probe to model bacterial infection or sterile inflammation.

Part 1: The Mechanistic Basis of fMLP-OMe Activation

The Agonist: fMLP vs. fMLP-OMe

While fMLP is the canonical bacterial mimetic, its methyl ester derivative, fMLP-OMe , is frequently utilized in high-precision assays. The esterification of the C-terminus renders the peptide more lipophilic, potentially altering its binding kinetics and stability, yet it remains a potent agonist for the Formyl Peptide Receptor 1 (FPR1) .

Signal Transduction: From GPCR to the Nucleus

The transcriptional burst is not random; it is a deterministic outcome of G-protein coupled receptor (GPCR) signaling.

  • Ligand Binding: fMLP-OMe binds FPR1, inducing a conformational change.

  • G-Protein Dissociation: The

    
     heterotrimeric protein dissociates; the 
    
    
    
    subunits recruit Phospholipase C
    
    
    (PLC
    
    
    )
    .
  • Second Messengers: PLC

    
     hydrolyzes PIP2 into IP3  (calcium mobilization) and DAG  (PKC activation).
    
  • Kinase Cascades:

    • MAPK Pathway: PKC and Calcium activate the RAF/MEK/ERK and p38 MAPK axes, essential for AP-1 transcription factor assembly.

    • NF-

      
      B Pathway:  IKK complex activation leads to the degradation of I
      
      
      
      B
      
      
      , allowing the p50/p65 NF-
      
      
      B dimer to translocate to the nucleus.
Visualization of Signaling Pathways

The following diagram illustrates the causality between fMLP-OMe binding and transcriptional initiation.

G cluster_membrane Plasma Membrane cluster_cytosol cluster_nucleus Nucleus fMLP fMLP-OMe FPR1 FPR1 (GPCR) fMLP->FPR1 Gi Gi Protein FPR1->Gi PLC PLC-beta Gi->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC DAG->PKC Ca->PKC MAPK MAPK (ERK/p38) PKC->MAPK IKK IKK Complex PKC->IKK AP1 AP-1 MAPK->AP1 IkB IkB Degradation IKK->IkB NFkB NF-kB (p50/p65) IkB->NFkB Release GeneExp Cytokine Transcription (IL-8, TNF, IL-1b) NFkB->GeneExp AP1->GeneExp

Figure 1: Signal transduction cascade from FPR1 activation to transcriptional output.

Part 2: Transcriptional Signatures (The "What")

Upon stimulation with fMLP-OMe (typically 100nM - 1µM), neutrophils exhibit a "rapid-response" transcriptional profile. Unlike macrophages, which may take hours to ramp up, neutrophils transcribe Immediate Early Genes (IEGs) within 30–60 minutes.

Key Upregulated Gene Families

The following table summarizes the core transcriptomic shifts expected in human neutrophils 1–3 hours post-stimulation.

Gene SymbolGene NameFunctional RoleExpected Fold Change*
CXCL8 Interleukin-8Potent neutrophil chemoattractant (autocrine loop).> 50x
IL1B Interleukin-1 betaPro-inflammatory pyrogen; requires inflammasome processing.> 20x
TNF Tumor Necrosis FactorMaster regulator of inflammation and apoptosis.> 10-30x
PTGS2 COX-2Prostaglandin synthesis; inducible enzyme.> 10x
NFKBIA IκBαNegative feedback regulator of NF-κB.> 5x
SOD2 Superoxide Dismutase 2Antioxidant defense against oxidative burst.> 5x
ICAM1 CD54Adhesion molecule facilitating extravasation.> 5-10x

*Note: Fold changes are approximate and dependent on donor variability and isolation method.

Part 3: Experimental Protocols (The "How")

Analyzing neutrophil transcriptomics is notoriously difficult due to three factors:

  • Low RNA Content: Neutrophils contain 10–20x less RNA than PBMCs.

  • High RNase Activity: They are packed with RNase-rich granules.

  • Ex Vivo Activation: Isolation procedures can artificially trigger transcription.

Protocol: High-Integrity RNA Extraction

Trustworthiness Check: This protocol utilizes a negative selection strategy to prevent physical activation of the cells, followed by immediate chaotropic lysis.

Reagents Required:
  • Magnetic Negative Selection Kit (e.g., Miltenyi or StemCell).

  • fMLP-OMe (reconstituted in DMSO, diluted in HBSS).

  • TRIzol Reagent or RNAprotect.

  • Glycogen or Linear Acrylamide (Carrier).

Workflow:
  • Isolation: Isolate neutrophils from whole blood using negative magnetic selection . Avoid density gradients (Ficoll/Percoll) if possible, as the centrifugation forces can induce stress gene signatures.

  • Resting: Resuspend cells in RPMI + 0.5% HSA (Human Serum Albumin). Let rest for 30 minutes at 37°C to dampen isolation-induced signaling.

  • Stimulation: Add fMLP-OMe (Final concentration: 100 nM). Incubate for 60–180 minutes.

  • Lysis (CRITICAL):

    • Pellet cells (300 x g, 5 min, 4°C).

    • Aspirate supernatant completely.

    • IMMEDIATELY resuspend pellet in 1 mL TRIzol. Do not wash with PBS (risk of activation/degradation).

  • Extraction:

    • Add 200 µL Chloroform, shake vigorously, centrifuge.

    • Transfer aqueous phase.[1]

    • Add Carrier: Add 1 µL Glycogen (20 mg/mL) to the aqueous phase before isopropanol precipitation. This is vital for visible pellet formation with low-input samples.

Visualization of Experimental Workflow

Workflow Blood Whole Blood (EDTA) Iso Negative Selection (Mag Beads) Blood->Iso < 1 hr Rest Resting Phase (30m @ 37°C) Iso->Rest Stim fMLP-OMe Stimulation Rest->Stim Lysis TRIzol Lysis + Glycogen Stim->Lysis Immediate QC QC: Bioanalyzer (RIN > 7.0) Lysis->QC Seq Library Prep (rRNA Depletion) QC->Seq

Figure 2: Optimized workflow for neutrophil RNA-seq to minimize ex vivo activation and RNA degradation.

Part 4: Data Analysis & Quality Control

The "Globin" and "rRNA" Problem

Neutrophil RNA preparations often contain high levels of globin mRNA (from residual RBCs) and rRNA.

  • Standard Poly-A selection is often insufficient because it may miss non-coding RNAs or degraded transcripts common in neutrophils.

  • Recommendation: Use Ribosomal Depletion (Ribo-Zero) kits rather than Poly-A enrichment. This ensures better coverage of the neutrophil transcriptome.

Quality Metrics
  • RIN (RNA Integrity Number): While RIN > 8.0 is standard for cell lines, neutrophils often yield RINs of 6.0–7.5 due to their enzymatic nature. A RIN of 7.0 is acceptable if the electropherogram shows distinct 18S/28S peaks.

  • Mapping Rate: Expect lower mapping rates (70-80%) compared to cell lines due to the high presence of intronic reads or gDNA contamination if DNase treatment was insufficient.

References

  • McDonald, P. P., Bald, A., & Cassatella, M. A. (1997). Activation of the NF-kappaB pathway by inflammatory stimuli in human neutrophils.[2] Blood.

  • Newburger, P. E., et al. (2000). The Transcriptome of the Human Neutrophil. Blood.

  • Subrahmanyam, Y. V., et al. (2001). RNA expression patterns change dramatically in human neutrophils exposed to bacteria. Blood.

  • Wright, H. L., et al. (2013). RNA-Seq Reveals Activation of Both Common and Cytokine-Specific Pathways following Neutrophil Priming. PLOS ONE.

  • Khoyratty, T. E., et al. (2021). Distinct transcription factor networks control neutrophil-driven inflammation.[3] Nature Immunology.[3]

Sources

Methodological & Application

Application Note: fMLP-OMe Induced Degranulation Assay in Neutrophils via β-Hexosaminidase Detection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The recruitment and activation of polymorphonuclear neutrophils (PMNs) are critical components of the innate immune response.[1][2] N-formyl-methionyl-leucyl-phenylalanine methyl ester (fMLP-OMe ) is a potent, synthetic analog of the bacterial chemotactic peptide fMLP. While the native fMLP is the prototype agonist for the Formyl Peptide Receptor 1 (FPR1) , the methyl ester derivative (fMLP-OMe) exhibits altered lipophilicity and receptor binding kinetics, often used to probe specific structure-activity relationships (SAR) in drug discovery.

This application note details a robust protocol for measuring fMLP-OMe induced degranulation. Unlike chemotaxis, the release of azurophilic granules (containing β-hexosaminidase ) is a tightly regulated event. Crucially, fMLP and its analogs are weak secretagogues for azurophilic granules in resting neutrophils. Robust degranulation requires priming , typically with Cytochalasin B , a mycotoxin that disrupts actin polymerization, thereby facilitating granule fusion with the plasma membrane upon FPR1 activation.

This guide uses β-hexosaminidase (β-hex) as the reporter enzyme. Upon exocytosis, β-hex hydrolyzes the substrate p-nitrophenyl N-acetyl-β-D-glucosaminide (p-NAG) , yielding a chromogenic product quantifiable at 405 nm.

Mechanistic Signaling Pathway

Understanding the signal transduction is vital for troubleshooting. fMLP-OMe binds FPR1, a G


-coupled receptor. This triggers Phospholipase C (PLC) activation, generating Inositol Trisphosphate (IP3) and Diacylglycerol (DAG). IP3 triggers Ca

release from intracellular stores.

Critical Insight: In resting neutrophils, the cortical actin cytoskeleton acts as a physical barrier preventing granule fusion. Cytochalasin B disrupts this barrier ("Priming"), allowing the Ca


 signal to trigger rapid exocytosis of azurophilic granules.

FPR1_Signaling fMLP fMLP-OMe (Agonist) FPR1 FPR1 Receptor (GPCR) fMLP->FPR1 Binding G_prot Gαi Protein FPR1->G_prot Activation PLC PLCβ G_prot->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca²⁺ Increase IP3->Ca Fusion Membrane Fusion & Exocytosis Ca->Fusion Triggers CytoB Cytochalasin B (Priming Agent) Actin Actin Cytoskeleton (Disassembly) CytoB->Actin Inhibits Polymerization Actin->Fusion Removes Barrier Granule Azurophilic Granule (β-Hexosaminidase) Granule->Fusion

Figure 1: FPR1 signaling cascade. Note that Cytochalasin B is required to disassemble the actin barrier, permitting the Calcium-driven fusion of β-hexosaminidase-containing granules.

Materials & Reagents

Biologicals[3][4][5][6][7][8][9][10][11][12][13][14]
  • Primary Human Neutrophils: Freshly isolated from heparinized blood (via Dextran sedimentation and Ficoll-Paque gradient).

  • Alternative: dHL-60 cells (differentiated with 1.3% DMSO for 5-7 days).

Chemical Reagents
ReagentStock Conc.[3]SolventStorageRole
fMLP-OMe 10 mMDMSO-20°CSpecific Agonist
Cytochalasin B 5 mg/mLDMSO-20°CPriming Agent (Actin disruptor)
p-NAG (Substrate)10 mMCitrate BufferFreshEnzyme Substrate
Triton X-100 10%dH2ORTTotal Lysis Control
Buffers (Critical for Enzyme Activity)
  • Tyrode’s Buffer (Assay Buffer): 137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl

    
    , 1.0 mM MgCl
    
    
    
    , 5.6 mM Glucose, 20 mM HEPES, pH 7.4. Must be Ca
    
    
    /Mg
    
    
    sufficient for degranulation.
  • Citrate Buffer (Substrate Buffer): 0.1 M Citrate, pH 4.5.

    
    -hex requires acidic pH.
    
  • Stop Solution: 0.2 M Glycine, pH 10.7 (or 0.1 M Na

    
    CO
    
    
    
    /NaHCO
    
    
    , pH 10.0). High pH is required to develop the yellow color.

Experimental Protocol

Phase 1: Cell Preparation & Priming

Objective: Prepare neutrophils that are responsive to secretagogues.

  • Resuspend isolated neutrophils in warm Tyrode’s Buffer at 2 x 10

    
     cells/mL .
    
  • Priming Step: Add Cytochalasin B to the cell suspension.

    • Final Concentration: 5 µg/mL.[4]

    • Incubation: 5–10 minutes at 37°C.

    • Note: Do not wash cells after adding Cytochalasin B; it must be present during stimulation.

Phase 2: Stimulation (96-Well Plate Format)

Objective: Induce degranulation using fMLP-OMe.

  • Plate Setup: Use a V-bottom 96-well plate (prevents cell loss during supernatant transfer).

  • Agonist Addition: Add 10 µL of fMLP-OMe (10x concentration) to appropriate wells.

    • Dose Response: 10 nM to 10 µM final concentration.

  • Cell Addition: Add 90 µL of Primed Neutrophils (from Phase 1) to the wells.

    • Final Volume: 100 µL.

  • Controls:

    • Spontaneous Release (Negative Control): Cells + Buffer (no agonist).

    • Total Content (Positive Control): Cells + 1% Triton X-100 (lyses 100% of granules).

  • Incubation: Incubate for 30 minutes at 37°C (5% CO

    
    ).
    
Phase 3: Enzymatic Assay

Objective: Quantify released β-hexosaminidase.

  • Harvest: Centrifuge the V-bottom plate at 400 x g for 5 minutes at 4°C.

  • Transfer: Carefully transfer 30 µL of supernatant into a fresh flat-bottom 96-well plate.

    • Tip: For the "Total Content" wells, ensure the lysate is well-mixed before spinning/transferring.

  • Substrate Reaction: Add 30 µL of p-NAG substrate solution (dissolved in pH 4.5 Citrate Buffer) to the supernatants.

  • Incubation: Incubate for 60 minutes at 37°C . Protect from light.

  • Stop Reaction: Add 100 µL of Stop Solution (Glycine pH 10.7) to all wells.

    • Observation: A yellow color will develop immediately in positive wells.

  • Read: Measure Absorbance at 405 nm using a microplate reader.

Workflow Visualization

Assay_Workflow cluster_0 Phase 1: Cell Prep cluster_1 Phase 2: Stimulation cluster_2 Phase 3: Detection Cells Neutrophils (2e6/mL) Prime Add Cytochalasin B (5 µg/mL, 10 min) Cells->Prime Stim Add fMLP-OMe (30 min, 37°C) Prime->Stim Spin Centrifuge (400g, 5 min) Stim->Spin Transfer Transfer Supernatant (30 µL) Spin->Transfer Substrate Add p-NAG (pH 4.5, 1 hr) Transfer->Substrate Stop Add Stop Soln (pH 10.7) Substrate->Stop Read Read OD 405nm Stop->Read

Figure 2: Step-by-step workflow for the fMLP-OMe induced β-hexosaminidase release assay.

Data Analysis

To ensure data is comparable across days and donors, normalize the Optical Density (OD) values to the total enzyme content of the cells.

Formula:



  • 
    :  Supernatant from fMLP-OMe treated cells.
    
  • 
    :  Supernatant from Buffer treated cells (Background).
    
  • 
    :  Supernatant from Triton X-100 lysed cells (100% control).
    

Expected Results:

  • Spontaneous Release: Should be < 5-10%.

  • Maximal Release (fMLP-OMe + CytoB): Typically 30–60% of total content depending on donor variability.

  • EC50: fMLP-OMe usually exhibits an EC50 in the range of 10–100 nM.

Troubleshooting & Optimization (Self-Validating Systems)

IssueProbable CauseCorrective Action
No Signal (Low OD) pH MismatchEnsure Substrate is pH 4.5 and Stop Solution is pH >10. The chromophore only absorbs at 405nm in basic conditions.
No Response to fMLP Lack of PrimingCritical: Confirm Cytochalasin B was added. Neutrophils rarely release β-hex with fMLP alone.
High Spontaneous Release Cell DamageHandle neutrophils gently. Avoid vortexing. Keep cells in Ca/Mg-free buffer during isolation, but switch to Ca/Mg-rich buffer for the assay.
High Background Substrate Hydrolysisp-NAG can auto-hydrolyze over time. Prepare fresh or store frozen. Run a "Buffer + Substrate" blank.

References

  • Schwartz, L. B., & Austen, K. F. (1980). Enzymes of the mast cell granule. Journal of Investigative Dermatology, 74(5), 349-353. Link

  • Showell, H. J., et al. (1976). The structure-activity relations of synthetic peptides as chemotactic factors and inducers of lysosomal enzyme secretion for neutrophils. Journal of Experimental Medicine, 143(5), 1154-1169. Link

  • Honeycutt, P. J., & Niedel, J. E. (1986). Cytochalasin B enhancement of the diacylglycerol response in formyl peptide-stimulated neutrophils.[5] Journal of Biological Chemistry, 261, 15900-15905. Link

  • Kuehn, M. J., et al. (2025). Hexosaminidase assays: Methods for detection of lysosomal release.[6] ResearchGate Protocols. Link

Sources

High-Resolution Calcium Imaging in Neutrophils Stimulated with For-Met-Leu-Phe-OMe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Neutrophils are the first responders of the innate immune system, relying on rapid intracellular calcium (


) elevations to trigger chemotaxis, degranulation, and oxidative burst. While the native peptide N-Formyl-Met-Leu-Phe (fMLP) is the classic bacterial chemoattractant, its methyl ester derivative, For-Met-Leu-Phe-OMe (fMLP-OMe) , is a potent, high-affinity agonist for the Formyl Peptide Receptor (FPR).

This guide details the protocol for imaging calcium dynamics in human neutrophils stimulated with fMLP-OMe. Unlike robust cell lines, neutrophils are terminally differentiated, short-lived, and easily pre-activated. Therefore, this protocol emphasizes "gentle handling" techniques to maintain a resting baseline, ensuring that the observed calcium flux is a true physiological response to fMLP-OMe and not an artifact of isolation stress.

Mechanism of Action: The FPR Signaling Cascade

Understanding the signaling pathway is critical for troubleshooting. fMLP-OMe binds to FPR1 (a GPCR), initiating a cascade that releases calcium from intracellular stores and triggers Store-Operated Calcium Entry (SOCE).

Key Pathway Steps:
  • Ligand Binding: fMLP-OMe binds FPR1, causing a conformational change.

  • G-Protein Activation: The

    
     protein dissociates; the 
    
    
    
    subunit activates Phospholipase C
    
    
    (PLC
    
    
    ).
  • IP3 Generation: PLC

    
     hydrolyzes 
    
    
    
    into
    
    
    (soluble) and DAG (membrane-bound).
  • ER Release:

    
     binds receptors on the Endoplasmic Reticulum (ER), releasing stored 
    
    
    
    .
  • SOCE: ER depletion is sensed by STIM1, which aggregates and opens Orai1 channels in the plasma membrane, sustaining the calcium signal.

Visualization: FPR1 Signaling Pathway[1][2]

FPR_Signaling fMLP fMLP-OMe FPR1 FPR1 Receptor (GPCR) fMLP->FPR1 Binding G_prot Gi Protein (Dissociation) FPR1->G_prot Activation PLC PLC-beta G_prot->PLC G-beta-gamma PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER ER Calcium Store IP3->ER IP3R Binding Ca_Cyto Cytosolic Ca2+ (The Signal) ER->Ca_Cyto Release SOCE SOCE (Orai1) Extracellular Influx ER->SOCE STIM1 Sensing SOCE->Ca_Cyto Sustained Influx

Figure 1: The signal transduction pathway from fMLP-OMe binding to cytosolic calcium elevation.

Experimental Design & Reagents

Dye Selection: Fura-2 vs. Fluo-4

The choice of dye depends on whether you need quantitative (absolute concentration) or qualitative (relative change) data.

FeatureFura-2 AM Fluo-4 AM
Type Ratiometric (Dual Excitation)Single Wavelength (Intensimetric)
Excitation/Emission Ex: 340/380 nm; Em: 510 nmEx: 488 nm; Em: 520 nm
Quantification High. Corrects for dye loading, bleaching, and cell thickness.Low. Signal intensity depends on dye concentration.
Speed Slower (requires filter switching).Very Fast (video rate compatible).
Best For Accurate

measurements; long-term recording.
High-speed events; confocal microscopy; flow cytometry.
Recommendation Primary Choice for this protocol.Use for rapid kinetic screening.
Reagents
  • Agonist: For-Met-Leu-Phe-OMe (Sigma/Merck). Dissolve to 10 mM stock in DMSO. Store at -20°C. Working conc: 100 nM – 1 µM .

  • Buffer: HBSS (with

    
    / 
    
    
    
    ) + 10 mM HEPES, pH 7.4. Note: Use HSA (Human Serum Albumin) instead of BSA if possible to reduce background activation.
  • Inhibitors (Optional): Cyclosporin H (FPR1 antagonist) for specificity controls.

Step-by-Step Protocol

Phase 1: Gentle Neutrophil Isolation

Critical: Neutrophils are easily activated by mechanical stress. Do not vortex. Use wide-bore pipette tips.

  • Blood Collection: Collect whole blood into EDTA or Heparin tubes.

  • Density Gradient: Layer blood over a Histopaque-1077 or Ficoll-Paque gradient.

  • Centrifugation: Spin at 400 x g for 30 mins at RT (brake OFF).

  • Separation: Discard plasma/PBMC layer. Collect the PMN/RBC pellet.

  • Lysis: Resuspend pellet in ice-cold water (hypotonic lysis) for exactly 30 seconds to lyse RBCs, then immediately restore tonicity with 10x PBS.

  • Wash: Centrifuge (250 x g, 5 min) and resuspend in HBSS/HEPES. Keep cells at room temperature (RT); cold shock can prime them.

Phase 2: Dye Loading (Fura-2 AM)
  • Preparation: Dilute Fura-2 AM to 2–4 µM in HBSS. Add 0.02% Pluronic F-127 to aid solubility.

  • Incubation: Incubate

    
     cells/mL for 30 minutes  at RT in the dark.
    
    • Why RT? Loading at 37°C can lead to dye compartmentalization into organelles.

  • De-esterification: Wash cells 2x with HBSS. Resuspend and incubate for another 20 mins at RT to allow complete hydrolysis of the AM ester.

Phase 3: Imaging Acquisition
  • Mounting: Plate cells on Poly-L-Lysine or Fibrinogen-coated coverslips. Allow 10 mins for adherence.

  • Basal Recording: Acquire images (Ex 340/380) for 60 seconds to establish a stable baseline (

    
    ).
    
  • Stimulation: Add fMLP-OMe (1 µM final) gently via perfusion or 2x concentrate addition.

    • Artifact Alert: Mechanical disturbance of adding fluid can cause a shear-stress calcium spike. Always perform a "vehicle-only" control.

  • Acquisition: Record at 0.5–1 Hz for 3–5 minutes.

Phase 4: Workflow Visualization

Protocol_Workflow Blood Whole Blood (EDTA) Isolate Gradient Isolation (Gentle!) Blood->Isolate Load Load Fura-2 AM (30 min, RT) Isolate->Load Wash Wash & De-esterify (20 min) Load->Wash Mount Mount on Coverslip Wash->Mount Basal Record Basal (60s) Mount->Basal Spike Add fMLP-OMe (1 uM) Basal->Spike Analyze Ratiometric Analysis Spike->Analyze

Figure 2: Experimental workflow ensuring minimal pre-activation and optimal dye loading.

Data Analysis & Interpretation

Ratiometric Calculation

Calculate the ratio (


) for each time point:


Where

is fluorescence intensity and

is background.

To convert to absolute calcium concentration (


):


  • 
    :  Dissociation constant of Fura-2 (~224 nM at 37°C).
    
  • 
    :  Ratio at zero 
    
    
    
    (determined using EGTA/Ionomycin).
  • 
    :  Ratio at saturating 
    
    
    
    (determined using high
    
    
    /Ionomycin).
Expected Results
  • Resting Neutrophils: Low stable baseline (~50–100 nM).

  • fMLP-OMe Response:

    • Phase 1 (0-30s): Rapid, high-amplitude peak (ER release).

    • Phase 2 (30s+): Lower, sustained plateau (SOCE).

    • Oscillations: At lower concentrations (<10 nM), neutrophils may exhibit oscillatory calcium spikes rather than a single peak.

Troubleshooting & Controls

ProblemPossible CauseSolution
High Baseline Pre-activation during isolation.Use endotoxin-free reagents; handle gently; keep at RT (avoid 4°C shock).
No Response Receptor desensitization.Ensure cells have not been exposed to formyl peptides (e.g., bacterial contamination) prior to assay.
Dye Leakage Anion transporter activity.Add Probenecid (2.5 mM) to the buffer to inhibit dye extrusion.
Weak Signal Incomplete de-esterification.Ensure the 20-min post-wash incubation step is performed.

References

  • Comparison of fMLP and fMLP-OMe Analogs: Spisani, S., et al. (1998). "Two for-Met-Leu-Phe-OMe analogues trigger selective neutrophil responses.[1][2][3] A differential effect on cytosolic free Ca2+."[4][5] Biochemical Pharmacology.

  • Neutrophil Calcium Signaling Review: Immler, R., et al. (2018). "Calcium Signaling and Regulation of Neutrophil Functions: Still a Long Way to Go." Frontiers in Immunology.

  • Fura-2 AM Imaging Protocol: Abcam Protocols. "Fura-2 AM imaging protocol." Abcam.

  • FPR Signaling Mechanisms: Ye, R. D., et al. (2009).[6] "International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family." Pharmacological Reviews.

  • Neutrophil Isolation Techniques: Kuhns, D. B., et al. (2015). "Isolation and Functional Analysis of Human Neutrophils." Current Protocols in Immunology.

Sources

Application Note: Microfluidic Devices for Studying fMLP-OMe Chemotaxis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for quantifying neutrophil and macrophage chemotaxis in response to N-Formyl-methionyl-leucyl-phenylalanine methyl ester (fMLP-OMe) . While the canonical fMLP peptide is widely used, the methyl ester derivative (fMLP-OMe) acts as a highly potent Formyl Peptide Receptor 1 (FPR1) agonist with distinct hydrophobic properties that influence receptor binding kinetics and membrane interaction.

Traditional Boyden chambers fail to maintain stable gradients over long periods and cannot resolve single-cell decision-making. This protocol utilizes a diffusion-based microfluidic platform to generate stable, shear-free gradients, essential for preventing mechanical activation of immune cells during the assay.

Biological & Technical Context

The Chemoattractant: fMLP-OMe

fMLP-OMe is a synthetic derivative of the bacterial oligopeptide fMLP. It binds to FPR1 , a G-protein coupled receptor (GPCR) on the surface of neutrophils.

  • Mechanism: Binding triggers the dissociation of the G

    
    i subunit, activating PLC
    
    
    
    and PI3K
    
    
    pathways. This leads to actin polymerization at the leading edge (lamellipodia) and myosin contraction at the uropod.
  • Why OMe? The methyl ester modification increases lipophilicity compared to the free acid fMLP. This can enhance potency in specific binding assays and alter the rate of receptor internalization and recycling.

Device Selection: Shear-Free Diffusion

Neutrophils are mechanosensitive; fluid shear stress (>1 dyn/cm²) can trigger "shear activation," causing cells to spread and arrest migration, masking chemotactic responses.

  • Selected Platform: Hydrogel-Bridge Microfluidic Device (e.g., Ibidi µ-Slide Chemotaxis or custom PDMS-hydrogel hybrid).

  • Physics: A central observation channel connects two large reservoirs (Source and Sink). The gradient forms via passive diffusion through the channel, maintaining linearity for 24–48 hours without active pumping.

Experimental Workflow

Signaling Pathway Visualization

Understanding the molecular targets is crucial for inhibitor-based validation. The diagram below maps the fMLP-OMe signaling cascade.

G cluster_0 Effector Enzymes cluster_1 Second Messengers fMLP fMLP-OMe (Ligand) FPR1 FPR1 Receptor fMLP->FPR1 Gi Gi Protein (α/β/γ) FPR1->Gi PLC PLCβ Gi->PLC PI3K PI3Kγ Gi->PI3K IP3 IP3 / DAG PLC->IP3 PIP3 PIP3 PI3K->PIP3 Ca Ca2+ Release IP3->Ca Rac Rac/Cdc42 PIP3->Rac Actin Actin Polymerization (Migration) Ca->Actin Modulation Rac->Actin

Caption: fMLP-OMe binds FPR1, triggering G-protein dissociation. PI3K and PLC pathways converge to drive cytoskeletal rearrangement and directional migration.

Detailed Protocol

Reagent Preparation
ComponentConcentrationNotes
fMLP-OMe Stock 10 mM in DMSOStore at -20°C. Avoid freeze-thaw cycles.
Working Solution 10 nM – 100 nMDilute in migration medium immediately before use.
Fibronectin 50 µg/mLCritical for neutrophil integrin adhesion.
Migration Medium RPMI 1640 + 0.1% BSABSA prevents peptide adsorption to PDMS/plastic.
Device Preparation (Day 0)
  • Surface Activation: Plasma treat the PDMS device or glass slide for 30 seconds to render it hydrophilic.

  • Coating: Inject Fibronectin (50 µg/mL) into the observation channels. Incubate for 45 minutes at 37°C.

    • Why? Neutrophils require integrin engagement (specifically

      
       integrins) to generate traction forces. Uncoated glass results in slippage.
      
  • Blocking: Wash channels with Migration Medium (0.1% BSA) and incubate for 30 minutes.

    • Why? Blocks non-specific binding sites to prevent fMLP-OMe sequestration on channel walls.

Cell Loading & Gradient Establishment (Day 1)

Cell Type: Primary Human Neutrophils (isolated via negative selection) or dHL-60 cells (differentiated with 1.3% DMSO for 5 days).

  • Cell Seeding: Resuspend cells at

    
     cells/mL in Migration Medium. Inject 6 µL into the central observation channel.
    
  • Attachment: Allow cells to adhere for 20 minutes at 37°C (no flow).

  • Gradient Setup:

    • Sink Reservoir: Fill with Migration Medium (0 nM fMLP-OMe).

    • Source Reservoir: Fill with 100 nM fMLP-OMe .

    • Note: 100 nM is the optimal peak concentration. >10 µM causes receptor saturation and "chemokinesis" (random movement) rather than chemotaxis.

  • Equilibration: Seal ports. Allow diffusion to establish a linear gradient (approx. 15–30 mins depending on channel width).

Live-Cell Imaging
  • Microscope: Inverted widefield or confocal with environmental control (37°C, 5% CO2).

  • Objective: 10x or 20x Phase Contrast / DIC.

  • Interval: Capture 1 frame every 30 seconds for 45–60 minutes.

    • Why? Neutrophils move at ~10–20 µm/min. Slower intervals miss turning events; faster intervals induce phototoxicity.

Data Analysis & Validation

Quantitative Metrics

Analyze cell tracks using ImageJ (Manual Tracking or TrackMate) or proprietary software.

MetricDefinitionTarget Value (Valid Chemotaxis)
Chemotactic Index (CI) Cosine of the angle between net displacement and gradient vector.> 0.2 (0 = random, 1 = perfect)
Velocity Total path length / Time.10 – 25 µm/min (Primary Neutrophils)
Persistence Euclidean distance / Accumulated distance.> 0.6
Experimental Logic Flow

This diagram illustrates the decision matrix for validating the assay.

Workflow Start Start Assay Gradient Establish Gradient (0-100 nM) Start->Gradient Observe Observe Migration (30 mins) Gradient->Observe Check1 Cells Moving? Observe->Check1 Check2 Directional? Check1->Check2 Yes Fail1 Troubleshoot: Viability / Coating Check1->Fail1 No Success Valid Data: Calculate CI & Velocity Check2->Success Yes (CI > 0.2) Fail2 Troubleshoot: Gradient Stability Check2->Fail2 No (Random)

Caption: Decision tree for assay validation. Lack of movement suggests adhesion issues; random movement suggests gradient failure.

Troubleshooting & Controls

  • Negative Control: 0 nM fMLP-OMe in both reservoirs. Cells should move randomly (Chemokinesis only) with CI ≈ 0.

  • Positive Control: Use standard fMLP (free acid) if fMLP-OMe fails, to verify cell receptor integrity.

  • "Circuitous" Migration: If cells move in circles or switch directions frequently, the concentration is likely too high (>500 nM), causing receptor desensitization. Dilute the source.

References

  • Comparison of fMLP and fMLP-OMe Potency

    • Spisani, S., et al. (1986). "Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues." Immunology.
  • Microfluidic Neutrophil Chemotaxis Protocols

    • Zhao, Y., et al. (2020). "Microfluidic devices for neutrophil chemotaxis studies.
  • Signaling Dynamics in Chemotaxis

    • Devreotes, P., & Horwitz, A. (2015).
  • fMLP Concentration Dependent Migration

    • Tweedy, L., et al. (2016).

Application Note: High-Throughput Screening for Anti-Inflammatory Compounds Using fMLP-OMe

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists conducting High-Throughput Screening (HTS) to identify novel anti-inflammatory therapeutics. It details the use of N-Formyl-Met-Leu-Phe-OMe (fMLP-OMe) , a specific derivative of the classic bacterial chemotactic peptide, as a robust agonist for Formyl Peptide Receptor 1 (FPR1).

Introduction & Scientific Rationale

The Target: Formyl Peptide Receptor 1 (FPR1)

FPR1 is a G-protein-coupled receptor (GPCR) expressed primarily on neutrophils and macrophages. It recognizes N-formylated peptides (like fMLP) released by bacteria or damaged mitochondria, serving as a critical "danger signal" sensor. Activation of FPR1 triggers a rapid inflammatory cascade involving chemotaxis, degranulation, and superoxide anion generation (oxidative burst).

Why fMLP-OMe?

While the native peptide fMLP (N-Formyl-Met-Leu-Phe) is the standard agonist, its methyl ester derivative, fMLP-OMe , offers distinct advantages in specific screening contexts:

  • Enhanced Lipophilicity: The methylation of the C-terminal carboxyl group removes the negative charge, significantly increasing the peptide's hydrophobicity. This can enhance interaction with the receptor binding pocket and improve stability against C-terminal degradation by carboxypeptidases in complex media.

  • Assay Robustness: fMLP-OMe induces a potent, rapid calcium transient and oxidative burst, providing a high signal-to-noise ratio essential for calculating robust Z-factors in HTS campaigns.

Mechanism of Action & Signaling Pathway[1][2]

To screen for inhibitors effectively, one must understand the signal transduction pathway. fMLP-OMe binds FPR1, inducing a conformational change that activates the G


 protein. This triggers the PLC

pathway, leading to calcium release and subsequent NADPH oxidase activation.
Visualizing the Pathway

The following diagram illustrates the signaling cascade targeted in this screen. The primary readout (Calcium) and secondary functional readout (ROS) are highlighted.

FPR1_Signaling fMLP_OMe fMLP-OMe (Agonist) FPR1 FPR1 Receptor (GPCR) fMLP_OMe->FPR1 Binding Gi G-Protein (Gi) FPR1->Gi Activation PLC PLCβ Gi->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Calcium Store IP3->Ca_ER Receptor Binding PKC PKC DAG->PKC Activates Ca_Cyto Cytosolic Ca2+ (Primary HTS Readout) Ca_ER->Ca_Cyto Release Ca_Cyto->PKC Co-activates NADPH NADPH Oxidase Assembly PKC->NADPH Phosphorylation ROS Superoxide (ROS) (Secondary Readout) NADPH->ROS Oxidative Burst

Caption: FPR1 signaling cascade triggered by fMLP-OMe. Green nodes indicate the specific assay readouts used in this protocol.

Experimental Protocols

Protocol A: Primary Screen - Kinetic Calcium Mobilization (FLIPR)

This assay measures the rapid release of intracellular calcium. It is the preferred method for primary HTS due to its speed and sensitivity.

Cell Model:

  • dHL-60: HL-60 cells differentiated into neutrophil-like cells using 1.3% DMSO for 5-7 days. These express high levels of FPR1.

  • Alternative: CHO-K1 or HEK293 cells stably transfected with human FPR1.

Reagents:

  • Agonist: fMLP-OMe (Sigma-Aldrich or equivalent). Stock: 10 mM in DMSO.[1][2]

  • Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4 + 0.1% BSA (Fatty acid-free). Note: BSA prevents peptide adsorption to plastics.

Workflow:

  • Cell Plating: Harvest dHL-60 cells and resuspend in assay buffer. Plate 50,000 cells/well in poly-D-lysine coated 384-well black/clear-bottom plates.

  • Dye Loading: Add equal volume of Calcium 6 dye loading buffer containing 2.5 mM Probenecid (to inhibit anion transport). Incubate 1 hour at 37°C, then 15 min at RT.

  • Compound Addition: Using an automated liquid handler (e.g., Echo or Bravo), transfer test compounds (10 µM final) to the cell plate. Incubate 15 min at RT.

  • Agonist Preparation: Prepare fMLP-OMe at EC80 concentration (typically 10-30 nM) in assay buffer.

    • Critical Step: Determine the EC80 of fMLP-OMe in a separate run before the screen to ensure the assay window is sensitive to inhibition.

  • Detection: Place plate in FLIPR Tetra or Hamamatsu FDSS.

    • Baseline: Read fluorescence for 10 seconds.

    • Injection: Inject fMLP-OMe (5x concentration).

    • Read: Monitor fluorescence for 90-120 seconds.

  • Analysis: Calculate Max-Min RFU. Determine % Inhibition relative to DMSO (0% inhibition) and Reference Antagonist (e.g., Cyclosporin H, 100% inhibition).

Protocol B: Secondary Screen - ROS Production (Luminol-Enhanced Chemiluminescence)

Compounds identified in the calcium assay should be validated for their ability to block functional neutrophil activation (oxidative burst).

Reagents:

  • Luminol: 500 µM stock in 0.1 M NaOH.

  • HRP: Horseradish Peroxidase (20 U/mL).

Workflow:

  • Cell Prep: Resuspend dHL-60 cells or primary neutrophils at 1 x 10^6 cells/mL in HBSS (with Ca2+/Mg2+).

  • Mixture: In a white 96-well plate, combine:

    • 100 µL Cell suspension.[1]

    • 20 µL Luminol (50 µM final).

    • 10 µL HRP (1 U/mL final).

  • Inhibitor Incubation: Add test compounds. Incubate 15 min at 37°C.

  • Activation: Inject fMLP-OMe (100 nM final concentration).

    • Note: A higher concentration is often used for ROS assays compared to Calcium assays to drive a sustained burst.

  • Measurement: Immediately measure chemiluminescence (RLU) on a plate reader (e.g., EnVision) in kinetic mode for 30 minutes (read every 60s).

  • Analysis: Calculate Area Under the Curve (AUC) for the kinetic trace.

Data Presentation & Analysis

Quantitative Summary

The table below summarizes typical parameters for assay validation.

ParameterCalcium Assay (FLIPR)ROS Assay (Luminol)
Agonist fMLP-OMefMLP-OMe
Typical EC50 1 - 5 nM10 - 50 nM
Screening Conc. EC80 (~10-20 nM)EC90 (~100 nM)
Readout Fluorescence (RFU)Chemiluminescence (RLU)
Signal Window > 3-fold> 10-fold
Z' Factor > 0.6 (Excellent)> 0.7 (Excellent)
Reference Inhibitor Cyclosporin H (IC50 ~100 nM)Cyclosporin H
Calculation of Z-Factor

To validate the HTS quality, calculate the Z-factor for each plate:



  • 
    : Standard deviation of positive (fMLP-OMe + DMSO) and negative (Buffer or Antagonist) controls.
    
  • 
    : Mean of positive and negative controls.
    
  • Acceptance: A score of > 0.5 is required to proceed.

Troubleshooting & Expert Tips

  • Solubility: fMLP-OMe is hydrophobic. Dissolve stock in 100% DMSO. Ensure final DMSO concentration in the assay is < 0.5% to avoid non-specific cell toxicity or activation.

  • Peptide Adsorption: fMLP-OMe sticks to plastics. Always include 0.1% BSA or HSA in your assay buffers. Use polypropylene plates for intermediate dilutions.

  • Desensitization: FPR1 desensitizes rapidly (seconds) upon ligand binding. Do not pre-mix cells with agonist. The injection must happen inside the reader.

  • Donor Variability: If using primary human neutrophils, expect donor-to-donor variability. Normalize data to the "fMLP-OMe Max" response for each specific donor.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. Formylpeptide receptors: FPR1. [Link][3]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 443295, N-Formyl-Met-Leu-Phe. [Link]

  • Dahlgren, C., et al. (2016). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. [Link]

  • Selvatici, R., et al. (2006). Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: fMLP-OMe Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Neutrophil Response to N-Formyl-Met-Leu-Phe Methyl Ester (fMLP-OMe)

Executive Summary & Mechanism of Action

Welcome to the Technical Support Center. This guide addresses the specific challenges of using fMLP-OMe , a synthetic derivative of the bacterial chemotactic peptide fMLP.

While fMLP-OMe targets the same Formyl Peptide Receptor 1 (FPR1) as its parent compound, its methyl ester modification significantly alters its physicochemical properties. It is more lipophilic, altering its membrane permeability and binding kinetics. A "low response" is rarely due to a single factor; it is usually a convergence of reagent instability (ester hydrolysis) and neutrophil fragility (pre-activation).

The Signaling Pathway

To troubleshoot effectively, one must understand the signal transduction cascade. fMLP-OMe binding triggers a G-protein coupled cascade leading to chemotaxis, degranulation, and superoxide generation.

FPR1_Signaling fMLP fMLP-OMe (Ligand) FPR1 FPR1 Receptor (GPCR) fMLP->FPR1 Binding Gi Gi Protein (Dissociation) FPR1->Gi Activation PLC PLC-beta (Enzyme) Gi->PLC IP3 IP3 / DAG (Second Messengers) PLC->IP3 Ca Ca2+ Mobilization (ER Release) IP3->Ca Actin Actin Polymerization (Chemotaxis) Ca->Actin Burst NADPH Oxidase (Respiratory Burst) Ca->Burst

Figure 1: FPR1 Signal Transduction Cascade. Note that calcium mobilization is the central node; if Ca2+ is depleted in buffers, downstream effects (Actin/Burst) will fail.

Module A: Reagent Integrity (The Chemical Variable)

Diagnosis: The most common cause of "dead" assays is the hydrolysis of the methyl ester group or adsorption to plastic.

Solubility & Hydrolysis

Unlike fMLP (free acid), fMLP-OMe is highly hydrophobic.

  • The Issue: Aqueous storage promotes hydrolysis of the methyl ester, converting fMLP-OMe back to fMLP or degrading it entirely.

  • The Fix: Never store fMLP-OMe in aqueous buffer (PBS/HBSS) for more than 1 hour.

Table 1: Physicochemical Comparison & Handling

FeaturefMLP (Free Acid)fMLP-OMe (Methyl Ester)Impact on Assay
Hydrophobicity ModerateHigh fMLP-OMe sticks avidly to plastic tips and tubes.
Solubility Soluble in alkaline waterRequires DMSO/Ethanol Incomplete dissolution leads to erratic concentration.
Stability Stable in buffer (hours)Labile in buffer Must be prepared fresh from DMSO stock immediately before use.
Potency Standard ReferenceVariable Often requires higher molarity if hydrolysis has occurred.
The "Plastic Loss" Phenomenon

Because fMLP-OMe is lipophilic, it rapidly adsorbs to polypropylene and polystyrene.

  • Protocol Adjustment: All dilutions must be performed in buffers containing 0.1% to 0.5% BSA (Bovine Serum Albumin) or HSA. The protein acts as a carrier, keeping the peptide in solution and preventing loss to the tube walls.

Module B: Cell Quality Control (The Biological Variable)

Diagnosis: If the reagent is fresh, the issue is likely Neutrophil Priming . Neutrophils are "kamikaze" cells; once activated, they cannot be re-activated.

The "High Background" Trap

A low response often isn't a lack of signal; it's a lack of delta (change). If your isolation method stresses the cells, they arrive in the assay plate already partially activated (high baseline).

  • Symptoms: High fluorescence in unstimulated controls (ROS assays) or spontaneous shape change (chemotaxis).

  • Root Cause: Erythrocyte lysis steps using hypotonic shock or rough pipetting.

Receptor Desensitization (Tachyphylaxis)

FPR1 undergoes rapid homologous desensitization.

  • Scenario: You exposed cells to trace endotoxins (LPS) or fMLP during isolation.

  • Result: FPR1 is internalized or uncoupled from G-proteins. The cells are viable but "blind" to the signal.

Troubleshooting Logic & Protocols

Use this decision tree to diagnose the failure point.

Troubleshooting_Tree Start Problem: Low Neutrophil Response Control Test Positive Control (PMA 100 nM) Start->Control Response_PMA PMA Response: YES Control->Response_PMA Cells are functional No_Response_PMA PMA Response: NO Control->No_Response_PMA Cells are dead/anergic Reagent_Check Issue: Receptor/Ligand Check fMLP-OMe Response_PMA->Reagent_Check Cell_Check Issue: Cell Viability Check Isolation No_Response_PMA->Cell_Check Buffer_Check Check Buffer: Contains Ca2+/Mg2+? Contains BSA? Reagent_Check->Buffer_Check Stock_Check Check Stock: DMSO used? Fresh dilution? Reagent_Check->Stock_Check

Figure 2: Diagnostic Logic Flow. PMA bypasses the receptor (activates PKC directly). If PMA works but fMLP-OMe fails, the issue is the receptor or the peptide, not the cell machinery.

Validated Preparation Protocol

To ensure data integrity, follow this reconstitution method strictly:

  • Stock Preparation: Dissolve fMLP-OMe powder in high-grade anhydrous DMSO to a concentration of 10 mM . Aliquot into small volumes (e.g., 10 µL) and store at -80°C. Do not refreeze.

  • Intermediate Dilution: On the day of the experiment, dilute the 10 mM stock 1:100 in PBS + 0.5% BSA (yielding 100 µM).

  • Working Solution: Perform serial dilutions in the assay buffer (e.g., HBSS + Ca2+/Mg2+ + 0.1% BSA).

    • Critical: The final assay concentration usually ranges from 10 nM to 1 µM .

Frequently Asked Questions (FAQs)

Q1: My cells respond to PMA but not fMLP-OMe. Why? A: This confirms the downstream machinery (PKC/NADPH oxidase) is functional, but the receptor event is failing. This is classic Receptor Desensitization . Check your isolation buffers for endotoxin contamination (use pyrogen-free water) and ensure you are not using EDTA in the final assay buffer, as FPR1 signaling requires Calcium.

Q2: I see a response, but it drops off at higher concentrations. Is this normal? A: Yes. This is the "Bell-Shaped Curve" effect. High concentrations of fMLP-OMe (>10 µM) cause rapid receptor internalization and desensitization, leading to a lower apparent signal than moderate concentrations (100 nM). Always titrate.

Q3: Can I use fMLP-OMe in media containing FBS? A: Serum (FBS) contains esterases that can hydrolyze fMLP-OMe. It also contains high levels of albumin which may bind the peptide too strongly, reducing bioavailability. Use a defined buffer (HBSS) with a controlled amount of BSA (0.1%) instead of full serum.

Q4: How long can I keep the diluted fMLP-OMe? A: Less than 2 hours on ice. The methyl ester is unstable in aqueous environments. Discard any unused diluted reagent.

References

  • Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. Proceedings of the National Academy of Sciences, 72(3), 1059–1062.

  • Zigmond, S. H. (1977). Ability of polymorphonuclear leukocytes to orient in gradients of chemotactic factors. The Journal of Cell Biology, 75(2), 606–617.

  • Dahlgren, C., & Karlsson, A. (1999). Respiratory burst in human neutrophils. Journal of Immunological Methods, 232(1-2), 3–14.

  • Thermo Fisher Scientific. (n.d.). Chemoattractants and Chemokines Technical Guide.

Technical Guide: fMLP-OMe Solubility, Stability, and Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Formyl-Met-Leu-Phe-OMe (fMLP-OMe) Audience: Researchers, Cell Biologists, and Pharmacologists Version: 2.0 (Current as of 2025)

Executive Summary

fMLP-OMe (N-Formyl-methionyl-leucyl-phenylalanine methyl ester) is a synthetic chemotactic peptide and a potent agonist of the Formyl Peptide Receptor (FPR) family. While functionally similar to its parent compound fMLP (free acid), the methyl ester modification at the C-terminus alters its physicochemical properties—specifically increasing hydrophobicity and membrane permeability.

This modification, however, introduces specific stability challenges: ester hydrolysis and methionine oxidation . This guide provides a rigorous technical framework for the preparation, storage, and troubleshooting of fMLP-OMe to ensure experimental reproducibility.

Solubility & Stock Preparation

The Solubility Paradox

fMLP-OMe is highly hydrophobic. A common error is attempting to dissolve the peptide directly in aqueous buffers (PBS, HBSS), resulting in micro-precipitates that cause variable concentration gradients and inconsistent biological data.

Core Rule: You must use an organic solvent carrier (DMSO or Ethanol) to establish a primary stock solution before aqueous dilution.

Quantitative Solubility Data
Solvent SystemSolubility Limit (

)
Stability (at -20°C)Notes
DMSO (Anhydrous) ~30 mg/mL (68 mM)> 6 MonthsRecommended. Best for high-concentration stocks.
Ethanol (Absolute) ~0.5 - 2 mg/mL1 MonthLower solubility; prone to evaporation.
PBS / Water < 0.1 mg/mLUnstable Do not store. Prepare immediately before use.
DMF ~25 mg/mL> 6 MonthsAlternative to DMSO; toxic to some cell lines.
Protocol: Precision Solubilization Workflow

Objective: Prepare a 10 mM Stock Solution.

  • Calculate: For 5 mg of fMLP-OMe (MW ≈ 451.6 g/mol ), add 1.107 mL of high-grade anhydrous DMSO.

  • Dissolve: Vortex vigorously for 30–60 seconds. Ensure the solution is crystal-clear.

    • Tip: If the powder adheres to the walls, centrifuge briefly (300 x g) to collect the solvent, then vortex again.

  • Aliquot: Dispense into single-use aliquots (e.g., 20–50 µL) in high-quality polypropylene or glass vials.

    • Why? Repeated freeze-thaw cycles introduce moisture, accelerating ester hydrolysis.

  • Dilute (The Critical Step):

    • Add the DMSO stock dropwise to the vortexing aqueous buffer.

    • Do not add buffer to the DMSO stock; this causes "shock precipitation" where the peptide crashes out of solution before dispersing.

Visualization: Solubilization Workflow

G Powder Lyophilized Powder Stock Master Stock (10-30 mg/mL) Powder->Stock Dissolve DMSO Anhydrous DMSO (Primary Solvent) DMSO->Stock Add Solvent Aliquot Single-Use Aliquots (-20°C) Stock->Aliquot Aliquot Immediately Working Working Solution (Aqueous Buffer) Aliquot->Working Dilute Dropwise (1:1000 ratio)

Figure 1: Step-by-step solubilization workflow to prevent precipitation and degradation.

Stability & Degradation Mechanisms[1]

Understanding why fMLP-OMe degrades is essential for troubleshooting. Two primary chemical pathways threaten the integrity of your molecule.

Pathway A: Ester Hydrolysis (The "Silent Killer")

The methyl ester group (-OMe) is susceptible to hydrolysis, converting fMLP-OMe back into fMLP (free acid) and methanol.

  • Trigger: Alkaline pH (> 8.0) and moisture.

  • Consequence: While fMLP is also active, it has different solubility and potency profiles. Your "fMLP-OMe" experiment becomes a mixture of two distinct agonists.

  • Prevention: Store stocks in anhydrous DMSO. Avoid storing aqueous working solutions for > 4 hours.

Pathway B: Methionine Oxidation

The Methionine (Met) residue is highly sensitive to oxidation, forming Met-sulfoxide .

  • Trigger: Atmospheric oxygen and reactive oxygen species (ROS).

  • Consequence: Oxidized fMLP derivatives typically show drastically reduced biological activity (10–100 fold loss in potency).

  • Prevention: Use degassed buffers or buffers containing antioxidants (e.g., 0.1% BSA) for working solutions.

Visualization: Degradation Pathways

Degradation Active fMLP-OMe (Active Agonist) Hydrolysis Hydrolysis (pH > 8, Moisture) Active->Hydrolysis Oxidation Oxidation (O2, ROS) Active->Oxidation FreeAcid fMLP (Free Acid) + Methanol Hydrolysis->FreeAcid Sulfoxide fMLP-OMe Sulfoxide (Inactive/Low Potency) Oxidation->Sulfoxide

Figure 2: Chemical degradation pathways. Hydrolysis yields the free acid (active but different properties), while oxidation yields an inactive sulfoxide.

Troubleshooting & FAQs

Q1: My dose-response curve is shifting to the right (lower potency). Why?

Diagnosis: This is the classic signature of Methionine Oxidation .

  • Root Cause: Your stock solution may be old, or the aqueous dilution was prepared too far in advance.

  • Solution: Prepare a fresh working solution from a new, frozen DMSO aliquot. Ensure your assay buffer is fresh and, if possible, degassed.

Q2: I see a fine precipitate when I add the stock to my cell culture media.

Diagnosis: "Shock Precipitation."

  • Root Cause: Adding the aqueous media to the high-concentration DMSO drop caused the local concentration of peptide to exceed its solubility limit instantly.

  • Solution: Always add the DMSO stock into the stirring/vortexing media . Ensure the final DMSO concentration is < 0.1% to 0.5% (v/v) to maintain solubility without cytotoxicity.

Q3: Can I store the aqueous working solution overnight at 4°C?

Answer: No.

  • Reasoning: Even at 4°C, the methyl ester is prone to slow hydrolysis, and the methionine is exposed to dissolved oxygen.

  • Protocol: Discard unused aqueous dilutions. Only the anhydrous DMSO stock at -20°C is stable for storage.

Q4: How does fMLP-OMe compare to fMLP in neutrophil assays?

Answer: Both are potent FPR1 agonists.

  • fMLP-OMe: Often exhibits slightly higher membrane permeability due to the esterification of the C-terminus.

  • fMLP (Free Acid): The physiological standard.

  • Note: Neutrophils possess esterases that can rapidly convert fMLP-OMe to fMLP intracellularly or in the extracellular milieu, meaning the biological response often involves both species [1].

Q5: I am using plastic tubes. Is that a problem?

Answer: Potentially, yes.

  • Issue: Hydrophobic peptides like fMLP-OMe can adsorb to polypropylene surfaces, effectively lowering the concentration in solution.

  • Solution: For concentrations < 10 nM, use low-binding plastics or silanized glass vials to ensure the delivered dose matches the calculated dose.

References

  • Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975).[1] N-formylmethionyl peptides as chemoattractants for leucocytes.[2][3][4][5][6][7][8] Proceedings of the National Academy of Sciences, 72(3), 1059–1062. Link

  • Panaro, M. A., et al. (2006). Structure-activity relationship of for-L-Met-L-Leu-L-Phe-OMe analogues in human neutrophils. Bioorganic Chemistry, 34(6), 298-318. Link

  • Cayman Chemical. (2022). N-Formyl-Met-Leu-Phe Product Information & Solubility Data. Link

  • Sigma-Aldrich. (2023). Product Specification: N-Formyl-Met-Leu-Phe.[1][2][3][4][5][7][8] Link

Sources

How to avoid fMLP-OMe-induced receptor desensitization in long experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Receptor Desensitization in Long-Duration Experiments Ticket ID: FPR1-OPT-2024 Status: Open

Executive Summary: The "Signal Fade" Phenomenon

The Problem: In long-duration experiments (chemotaxis, calcium flux, or oxidative burst >30 mins), researchers often observe a rapid decline in cellular response to N-Formyl-Met-Leu-Phe-OMe (fMLP-OMe) .

The Diagnosis: This is rarely due to compound degradation alone. It is primarily caused by Homologous Receptor Desensitization of the Formyl Peptide Receptor 1 (FPR1). When FPR1 is over-stimulated, it undergoes phosphorylation by G-protein coupled receptor kinases (GRKs), recruits


-arrestin, and internalizes.

The Solution: You cannot "stop" biology, but you can manipulate kinetics. Success in long experiments requires balancing Ligand Concentration against Receptor Recycling Rates and eliminating Esterase Activity .

The Mechanism: Why Your Cells Stop Responding

To solve the problem, you must visualize the enemy. The diagram below illustrates the competition between Signaling (what you want) and Desensitization (what you want to avoid).

Figure 1: FPR1 Signaling & Desensitization Pathway

FPR1_Pathway fMLP fMLP-OMe (Ligand) FPR1 FPR1 Receptor (Surface) fMLP->FPR1  Binds G_Prot G-Protein Activation (Ca2+ Flux, Chemotaxis) FPR1->G_Prot  Signal (Fast) GRK GRK Phosphorylation FPR1->GRK  High Dose / Time Arrestin β-Arrestin Recruitment GRK->Arrestin Endosome Internalization (Endosome) Arrestin->Endosome  Clathrin-mediated Recycle Recycling (Resensitization) Endosome->Recycle  Low Ligand Occupancy Degrade Lysosomal Degradation Endosome->Degrade  Prolonged/High Stimulation Recycle->FPR1  Return to Surface

Caption: The race between signaling (Green) and desensitization (Yellow/Grey). High ligand concentrations favor the right-hand path (Internalization).

Critical Protocol Optimizations

The following protocols are designed to maintain the "Sweet Spot" of receptor occupancy.

A. The "Esterase-Free" Carrier System

Issue: fMLP-OMe is a methyl ester. Serum esterases (present in FBS/FCS) can hydrolyze the methyl group, converting it back to fMLP or breaking it down, altering potency and kinetics mid-experiment. Fix: Use an albumin-based carrier system free of esterases.

ComponentStandard Protocol (Avoid)Optimized Protocol (Use)Reason
Buffer Base RPMI + 10% FBSHBSS (Ca/Mg++) + 0.25% BSA FBS contains esterases that degrade fMLP-OMe. BSA stabilizes the peptide without enzymatic degradation.
Plasticware Standard PolystyreneLow-Binding or GlassfMLP-OMe is hydrophobic. It adsorbs to standard plastic, lowering effective concentration, prompting users to overdose, which causes desensitization.
Temperature 37°C ContinuousPulse-Chase (if applicable)Internalization is temp-dependent. For binding studies, bind at 4°C, then shift to 37°C to synchronize the wave.
B. The Gradient Maintenance Strategy (For Chemotaxis)

In long migration assays (>1 hour), a bolus dose creates a "shallow" gradient that quickly saturates receptors.

Protocol:

  • Avoid Bolus: Do not simply add fMLP-OMe to the bottom well of a Boyden chamber if the assay exceeds 45 mins.

  • Use Source-Sink Models: Use under-agarose or microfluidic devices (e.g., IBIDI, Millipore) that maintain a linear gradient.

  • The "Bell-Curve" Rule:

    • Optimal:

      
       M to 
      
      
      
      M.
    • Desensitizing:[1][2][3][4]

      
       M.[4]
      
    • Note: Even if

      
       M gives a strong initial calcium spike, it will paralyze the cell (chemokinesis without taxis) within 20 minutes.
      

Experimental Workflow: The "Long-Haul" Setup

Use this workflow for experiments lasting >60 minutes (e.g., neutrophil migration tracking).

Workflow Step1 1. Preparation Use HBSS + 0.25% BSA (No Serum) Step2 2. Surface Pass Coat plasticware with BSA for 30 min Step1->Step2 Step3 3. Ligand Loading Establish Gradient (Not Bolus) Step2->Step3 Step4 4. Cell Addition Add cells at Low Density Step3->Step4 Step5 5. Data Acquisition Limit Light Exposure (If fluorescent) Step4->Step5

Caption: Optimized workflow to minimize hydrophobic loss and prevent esterase degradation.

Troubleshooting FAQ

Q1: My calcium flux signal peaks at 30 seconds and disappears by 2 minutes. Is this desensitization? A: Yes, and this is normal. GPCR calcium signaling is transient.

  • Fix: If you need sustained signaling (e.g., for migration), you are looking at the wrong readout. Calcium is the "spark plug," not the "engine." For long-term readouts, measure F-actin polymerization or phosphorylation of ERK1/2 , which have more sustained kinetics.

Q2: I increased the fMLP-OMe concentration to 10 µM to get a stronger signal, but the cells stopped moving. Why? A: You have induced "High-Dose Inhibition." At micromolar concentrations, FPR1 is rapidly phosphorylated and internalized (homologous desensitization). Furthermore, the receptor may cross-desensitize other receptors (heterologous desensitization).[2][3]

  • Fix: Titrate down. The optimal chemotactic index is often found at concentrations lower than the maximal calcium flux concentration. Aim for 10-100 nM.

Q3: The stock solution of fMLP-OMe precipitated when I added it to the media. A: fMLP-OMe is hydrophobic.

  • Fix: Dissolve stock in dry DMSO at 10 mM. When diluting into aqueous buffer, ensure rapid vortexing. Crucially , the buffer must contain the carrier protein (BSA) before you add the peptide. The BSA acts as a "sponge" to keep it in solution.

Q4: Can I use Cytochalasin B to prevent internalization? A: Technically, yes, as internalization is actin-dependent. However, Cytochalasin B inhibits actin polymerization, which will abolish chemotaxis .

  • Alternative: If you are studying signaling only (not migration), use Phenylarsine Oxide (PAO) (caution: toxic) or specific dynamin inhibitors to block internalization, keeping the receptor on the surface.

References

  • Vertex Pharmaceuticals. (2020). Formyl Peptide Receptor-1 Blockade Prevents Receptor Regulation by Mitochondrial Danger-Associated Molecular Patterns. Critical Care Medicine.

  • Heit, B., et al. (2002). Intracellular signaling pathways and receptor trafficking in neutrophil chemotaxis. Journal of Leukocyte Biology.

  • Prossnitz, E. R., & Ye, R. D. (1997). The N-formyl peptide receptor: a model for the study of chemoattractant receptor structure and function. Pharmacology & Therapeutics.[5][6][7]

  • Sklar, L. A., et al. (1984). Ligand-receptor dynamics and signal amplification in the neutrophil. Journal of Biological Chemistry.

  • Selvatici, R., et al. (2012). fMLP-OMe- and IL-8-induced human neutrophil chemotaxis. European Journal of Medicinal Chemistry.

Sources

Interpreting biphasic dose-response curves of fMLP-OMe

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: fMLP-OMe Dose-Response Analysis

Executive Summary

You are likely observing a "bell-shaped" or biphasic curve where fMLP-OMe stimulates biological activity (e.g., chemotaxis, superoxide generation) at low concentrations (1–100 nM) but fails to elicit a response—or actively inhibits it—at supra-optimal concentrations (>1 µM).

This is not an experimental error. It is a hallmark of Formyl Peptide Receptor (FPR) biology. This guide dissects the mechanisms of Receptor Saturation , Homologous Desensitization , and FPR1/FPR2 Duality to help you interpret your data correctly.

Module 1: The Chemotaxis Paradox (Why Migration Stops)

User Question: "My neutrophil migration peaks at 10 nM but drops to baseline at 10 µM. Is the peptide toxic at high doses?"

Technical Insight: The peptide is likely not toxic; the cells are experiencing Chemotactic Arrest . Neutrophils navigate via spatial sensing—they compare receptor occupancy across the cell body (front vs. back).

  • Gradient Sensing (Low Dose): A steep difference in receptor occupancy (

    
    Occupancy) exists between the leading edge and the uropod. The cell polarizes and moves.
    
  • Receptor Saturation (High Dose): At supramaximal concentrations (>100 nM), FPR1 receptors on both the front and back of the cell are >90% saturated. The cell perceives a "uniform field" rather than a gradient.

  • The "Stop" Signal: High occupancy triggers a distinct signaling switch (often involving p38 MAPK) that downregulates actin polymerization, effectively telling the cell, "You have arrived at the source."

Visualization: The Saturation Mechanism

G cluster_0 Optimal Gradient (10 nM) cluster_1 Supra-Maximal Dose (>1 µM) Cell_Low Neutrophil Receptors_Front Front Receptors (High Occupancy) Cell_Low->Receptors_Front fMLP-OMe Binding Receptors_Back Back Receptors (Low Occupancy) Cell_Low->Receptors_Back Receptors_Front->Receptors_Back Δ > Threshold Migration Directed Migration (Chemotaxis) Receptors_Back->Migration Polarization Cell_High Neutrophil Receptors_Sat All Receptors Saturated Cell_High->Receptors_Sat Arrest Chemotactic Arrest (Stop Signal) Receptors_Sat->Arrest Δ ≈ 0

Figure 1: Mechanism of biphasic chemotaxis. Migration requires a differential signal (


). Saturation eliminates this differential.

Module 2: Receptor Duality (FPR1 vs. FPR2)

User Question: "I see a secondary plateau in my calcium flux assay. What is happening?"

Technical Insight: fMLP-OMe is a high-affinity agonist for FPR1 but can cross-react with FPR2 (formerly FPRL1) at micromolar concentrations.

  • FPR1 (High Affinity,

    
    ):  Drives the primary response (chemotaxis, calcium flux) at low nanomolar ranges.
    
  • FPR2 (Low Affinity,

    
    ):  Activated only at high concentrations. FPR2 signaling often promotes resolution or different immunomodulatory outcomes compared to FPR1.
    
  • Homologous Desensitization: At high doses, G-protein Coupled Receptor Kinases (GRKs) phosphorylate the receptor tail, recruiting

    
    -arrestin. This uncouples the G-protein (
    
    
    
    ) and internalizes the receptor, causing a rapid drop in signal despite the presence of the ligand.
Visualization: Signaling Divergence

Signaling fMLP_Low fMLP-OMe (Low Dose) FPR1 FPR1 Receptor (High Affinity) fMLP_Low->FPR1 fMLP_High fMLP-OMe (High Dose) fMLP_High->FPR1 Saturates FPR2 FPR2 Receptor (Low Affinity) fMLP_High->FPR2 Cross-activates Gi Gi Protein FPR1->Gi GRK GRK / β-Arrestin FPR1->GRK Feedback Loop ERK ERK1/2 (Phosphorylation) Gi->ERK Desensitization Internalization & Signal Terminaton GRK->Desensitization Chemotaxis Chemotaxis ERK->Chemotaxis Desensitization->Gi Uncouples

Figure 2: Dose-dependent signaling pathways. High doses trigger negative feedback loops (GRK/Arrestin) that dampen the response.

Module 3: Experimental Troubleshooting (The "Hidden" Variables)

User Question: "My EC50 shifts significantly between experiments. Is the peptide unstable?"

Technical Insight: fMLP-OMe is hydrophobic (more so than fMLP). Inconsistent data usually stems from solubility issues or oxidative degradation , not receptor biology.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Loss of Potency Methionine Oxidation The Met residue oxidizes to sulfoxide (inactive). Action: Use degassed buffers. Store lyophilized powder under

. Avoid repeated freeze-thaw cycles.
Variable EC50 Plastic Adsorption fMLP-OMe sticks to polystyrene. Action: Add 0.1% BSA or HSA to all buffers before adding the peptide. Use polypropylene tubes.
Precipitation Aqueous Shock Diluting high-concentration DMSO stock directly into cold buffer causes micro-precipitation. Action: Perform serial dilutions in DMSO first, then the final step into aqueous buffer (keep final DMSO < 0.1%).
No Response Hydrolysis The methyl ester (-OMe) can hydrolyze in alkaline pH or prolonged aqueous storage. Action: Prepare fresh from dry powder or DMSO stock daily. Do not store aqueous dilutions.

Protocol: Validated fMLP-OMe Chemotaxis Assay

Objective: To generate a reproducible biphasic curve using a Boyden Chamber (Transwell) system.

Materials:

  • fMLP-OMe (Store at -20°C, desiccated).

  • Chemotaxis Buffer: HBSS + Ca2+/Mg2+ + 0.1% BSA (Critical for stability).

  • Neutrophils (freshly isolated) or HL-60 differentiated cells.

Step-by-Step Workflow:

  • Stock Preparation:

    • Dissolve fMLP-OMe in anhydrous DMSO to 10 mM .

    • Note: Verify complete dissolution. Vortex vigorously.

  • Serial Dilution (The "DMSO Sandwich" Method):

    • Perform initial serial dilutions in DMSO to create 1000x stocks (e.g., 10 mM, 1 mM, 100 µM, 10 µM).

    • Why? This prevents hydrophobic crashing that occurs when diluting directly into water.

  • Final Working Solutions:

    • Dilute the DMSO stocks 1:1000 into warm Chemotaxis Buffer immediately before use.

    • Target Concentrations:

      • Baseline: 0 nM

      • Ascending: 1 nM, 10 nM (Onset)

      • Peak: 100 nM (Typical Max)[1]

      • Descending: 1 µM, 10 µM (Desensitization/Arrest)

  • Seeding:

    • Add 600 µL of fMLP-OMe working solutions to the lower chamber.

    • Add 100 µL of cell suspension (

      
       cells/mL) to the upper  chamber.
      
  • Incubation:

    • Incubate for 45–90 mins at 37°C, 5% CO2.

  • Readout:

    • Quantify migrated cells (lower chamber + adherent to bottom of membrane).

    • Expectation: Plotting Log[Concentration] vs. Migration Index should yield a bell-shaped curve peaking near 10–100 nM.

References

  • Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes.[1][2][3][4][5][6][7] Proceedings of the National Academy of Sciences, 72(3), 1059–1062. Link

  • Heit, B., et al. (2002). PTEN functions to 'prioritize' chemotactic cues and prevent 'distraction' in migrating neutrophils. Nature Immunology, 9, 743–752. (Mechanisms of gradient sensing and stop signals). Link

  • Zhuang, Y., et al. (2022). Molecular recognition of formylpeptides and diverse agonists by the formylpeptide receptors FPR1 and FPR2.[7][8] Nature Communications, 13, 1054. (Structural basis of FPR1 vs FPR2 affinity). Link

  • Selvatici, R., et al. (2006). Signal transduction pathways triggered by selective formylpeptide analogues in human neutrophils. European Journal of Pharmacology, 534(1-3), 1-11. (Specifics of fMLP-OMe signaling). Link

Sources

Validation & Comparative

Technical Comparison: fMLP-OMe vs. C5a in Neutrophil Chemotaxis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between fMLP-OMe (N-Formyl-Met-Leu-Phe-methyl ester) and C5a (Complement Component 5a) for inducing neutrophil chemotaxis. It is designed for researchers requiring precise control over experimental design and data interpretation.

Executive Summary: The Agonist Verdict

While both fMLP-OMe and C5a are potent "end-target" chemoattractants that override intermediate signals (like IL-8/CXCL8), they drive migration through distinct mechanochemical pathways.

  • Select fMLP-OMe when simulating bacterial infection or necrotic tissue damage (mitochondrial release). It is a synthetic, high-affinity derivative of the native bacterial peptide fMLP. It offers superior stability and membrane permeability compared to the free acid form, making it the gold standard for probing FPR1 (Formyl Peptide Receptor 1) mechanics.

  • Select C5a when modeling sterile inflammation , sepsis, or complement-mediated immunity. It is the most potent endogenous anaphylatoxin, inducing rapid cytoskeletal reorganization via C5aR1 (CD88) and unique Mac-1 independent motility.

Mechanistic Foundations

Receptor Biology & Specificity

The choice of ligand dictates the engaged G-protein coupled receptor (GPCR) and the subsequent adhesion requirements.

FeaturefMLP-OMeC5a
Primary Receptor FPR1 (High Affinity)C5aR1 (CD88)
Secondary Receptor FPR2 (Low Affinity)C5aR2 (C5L2) (Decoy/Modulatory)
Origin Synthetic derivative of Bacterial/Mitochondrial peptideEndogenous Complement Cascade (Proteolytic cleavage of C5)
Integrin Dependence Mac-1 (CD11b/CD18) Dependent Mac-1 Independent
PLD Signaling Phospholipase D (PLD) Dependent PLD Independent
The "Methyl Ester" Advantage (fMLP vs. fMLP-OMe)

Researchers often conflate fMLP (free acid) with fMLP-OMe. The methyl ester (OMe) modification at the C-terminus renders the peptide more hydrophobic.

  • Benefit: Enhanced membrane permeability and reduced susceptibility to enzymatic degradation compared to free fMLP.

  • Result: fMLP-OMe often exhibits higher apparent potency and more consistent "bell-shaped" dose-response curves in in vitro assays.

Performance Metrics: Head-to-Head

The following data summarizes typical responses in human neutrophils (PMNs) using Boyden Chamber or Transwell systems.

MetricfMLP-OMeC5a
Chemotactic Potency (EC50) 10 – 100 nM 1 – 10 nM (Higher molar potency)
Maximal Efficacy High (Robust directional migration)High (Often slightly faster velocity)
Optimal Concentration 100 nM (Sharp peak)10 nM (Broader plateau)
High-Dose Inhibition Severe (>1 µM halts migration)Moderate (Desensitization occurs)
Shape Change Onset Rapid (<30 sec)Ultra-Rapid (<10 sec, explosive actin polymerization)
Calcium Flux Transient intracellular spikeRobust, often oscillatory spike

Critical Insight: fMLP-OMe induces migration that is strictly dependent on the p38 MAPK and PI3K pathways, and crucially requires PLD activity to regulate CD11b/CD18 (Mac-1) affinity. C5a bypasses the PLD/Mac-1 requirement, allowing neutrophils to migrate even when integrin function is compromised.

Visualizing the Divergent Signaling Pathways

The diagram below illustrates the critical signaling divergence, specifically the PLD/Mac-1 axis which distinguishes fMLP-OMe from C5a.

ChemotaxisPathways fMLP fMLP-OMe FPR1 Receptor: FPR1 (Gi-coupled) fMLP->FPR1 C5a C5a C5aR1 Receptor: C5aR1 (Gi-coupled) C5a->C5aR1 Gbg Gβγ Subunit FPR1->Gbg PLD Phospholipase D (PLD) FPR1->PLD Essential C5aR1->Gbg Actin Actin Polymerization (Shape Change) C5aR1->Actin Direct/P2X PI3K PI3K / Akt Gbg->PI3K p38 p38 MAPK Gbg->p38 Calcium Ca2+ Flux Gbg->Calcium PI3K->Actin Chemotaxis Directional Migration p38->Chemotaxis Mac1 Mac-1 (CD11b/CD18) Activation PLD->Mac1 Mac1->Chemotaxis Integrin-Dependent Actin->Chemotaxis

Caption: Divergent signaling cascades. Note that fMLP-OMe relies on PLD and Mac-1 integrins, whereas C5a can drive migration independently of this axis.

Validated Experimental Protocol (Transwell/Boyden Chamber)

This protocol is optimized to prevent the common "high-dose inhibition" error (bell-shaped curve) common with fMLP-OMe.

Reagents
  • fMLP-OMe Stock: Dissolve 10 mg in DMSO to create a 10 mM stock. Aliquot and store at -80°C. Do not freeze-thaw more than once.

  • Chemotaxis Buffer: HBSS (Ca2+/Mg2+ free for cell prep, with Ca2+/Mg2+ for assay) + 0.1% BSA (Fatty acid-free).

  • Neutrophils: Freshly isolated human PMNs (>95% purity).

Step-by-Step Workflow
  • Gradient Preparation (The "Checkerboard"):

    • Prepare serial dilutions of fMLP-OMe in Chemotaxis Buffer.

    • Target Range: 0.1 nM, 1 nM, 10 nM, 100 nM , 1 µM.

    • Note: C5a should be diluted similarly but expect peak activity at 1-10 nM.

  • Chamber Assembly:

    • Add 600 µL of chemoattractant solution to the bottom wells of a 24-well plate.

    • Insert Transwell inserts (3.0 µm pore size is critical for neutrophils; 5.0 µm is too large and allows random fall-through).

  • Cell Seeding:

    • Resuspend PMNs at

      
       cells/mL in Chemotaxis Buffer.
      
    • Add 100 µL of cell suspension to the top insert.

  • Incubation:

    • Incubate for 45–60 minutes at 37°C, 5% CO2.

    • Warning: Exceeding 90 minutes results in "chemokinesis" (random movement) masking the chemotactic index.

  • Quantification:

    • Remove inserts.

    • Quantify cells in the bottom well using flow cytometry (Count beads) or lysis/fluorescence (Calcein-AM).

Quality Control Checks (Self-Validating)
  • Negative Control: Buffer only in bottom well. Migration should be <5% of input.

  • Positive Control: 10% Zymosan-Activated Serum (source of C5a).

  • The Bell-Shaped Check: If 1 µM fMLP-OMe shows lower migration than 100 nM, the assay is working correctly (homologous desensitization). If 1 µM is highest, your lower doses may be degraded.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Migration to fMLP-OMe Hydrolysis of methyl esterEnsure stock is in DMSO, not water. Use fresh aliquots.
High Background (Random Migration) Pore size too largeSwitch to 3.0 µm pore polycarbonate filters.
"Flat" Dose Response Receptor SaturationReduce incubation time to 45 mins; ensure BSA is present to prevent peptide sticking to plastic.
Inconsistent C5a Results Proteolytic degradationC5a is unstable in serum. Use recombinant C5a or add protease inhibitors if using serum sources.

References

  • Lehman, N., et al. (2006). "Glucocorticoids inhibit neutrophil chemotaxis toward fMLP and C5a by different mechanisms." Journal of Leukocyte Biology. Link

  • Heit, B., et al. (2002). "Neutrophil transepithelial migration in response to the chemoattractant fMLP but not C5a is phospholipase D-dependent and related to the use of CD11b/CD18." The Journal of Immunology. Link

  • Panaro, M.A., et al. (2007). "New chemotactic dimeric peptides show high affinity and potency at the human formylpeptide receptor." Clinical and Experimental Medicine. Link

  • Itty, S., et al. (2018). "Complement C5a-induced changes in neutrophil morphology during inflammation." Cells. Link

  • Selvatici, R., et al. (2006). "Structure-activity relationship of for-L-Met-L-Leu-L-Phe-OMe analogues in human neutrophils." Bioorganic Chemistry. Link

Differential Signaling Pathways of fMLP-OMe and IL-8 in Neutrophils

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug Development & Basic Research

Executive Summary: The "Search" vs. "Destroy" Paradigm

In neutrophil biology, IL-8 (CXCL8) and fMLP-OMe (N-formyl-methionyl-leucyl-phenylalanine methyl ester) represent two distinct classes of chemoattractants that drive opposing physiological imperatives.

  • IL-8 (Intermediate Chemoattractant): Acts as a long-range navigation signal. It prioritizes chemotaxis via the PI3K/Akt pathway, guiding neutrophils through tissue without triggering premature cargo release.

  • fMLP-OMe (End-Target Chemoattractant): Mimics bacterial presence.[1] It acts as a "stop and kill" signal. Upon high-concentration exposure (proximal to infection), it overrides IL-8 signaling via p38 MAPK, arresting migration to trigger oxidative burst (ROS) and degranulation .

This guide dissects the differential signaling architectures, experimental performance, and validated protocols for these two critical ligands.

Part 1: Mechanistic Architecture
1. Receptor & Upstream Coupling

Both ligands utilize G-protein coupled receptors (GPCRs) linked primarily to the


 family, yet their downstream divergence is profound.
FeaturefMLP-OMe (FPR1 Agonist) IL-8 (CXCR1/2 Agonist)
Receptor Target FPR1 (High Affinity). The methyl ester modification (OMe) enhances lipophilicity and receptor binding stability compared to native fMLP.CXCR1 (Specific) & CXCR2 (Promiscuous). CXCR1 is linked to ROS/cytotoxicity; CXCR2 drives rapid chemotaxis.
Primary G-Protein

,


Signaling Hierarchy Dominant (End-Target). Activation of FPR1 desensitizes CXCR1/2 responses (heterologous desensitization).Subordinate (Intermediate). CXCR signaling is easily overridden by FPR1 activation.
2. The Kinase "Switch": p38 vs. PI3K

The critical divergence lies in the kinase cascades that dictate cell behavior.

  • The IL-8 Pathway (Motility): Heavily relies on PI3K

    
      and Akt (PKB)  to polymerize actin at the leading edge, driving persistent migration.
    
  • The fMLP-OMe Pathway (Arrest & Attack): Induces rapid phosphorylation of p38 MAPK . Crucially, p38 MAPK inhibits PI3K , effectively "braking" the cell to allow for stationary degranulation and superoxide generation.

3. Visualization of Differential Signaling

The following diagram illustrates the "Cross-Talk Inhibition" mechanism where fMLP-OMe overrides IL-8.

SignalingPathways fMLP fMLP-OMe (Bacterial Signal) FPR1 FPR1 (GPCR) fMLP->FPR1 IL8 IL-8 (Host Signal) CXCR CXCR1/2 (GPCR) IL8->CXCR Gi_F Gi Protein FPR1->Gi_F Gi_C Gi Protein CXCR->Gi_C PLC PLC-beta Gi_F->PLC p38 p38 MAPK (The Brake) Gi_F->p38 PI3K PI3K / Akt (The Engine) Gi_C->PI3K Ca Ca2+ Flux (Rapid) PLC->Ca ROS Oxidative Burst (High Potency) PLC->ROS p38->PI3K INHIBITION (Stop Signal) p38->ROS Chemo Chemotaxis (Migration) PI3K->Chemo

Caption: Figure 1. Hierarchical signaling. fMLP-OMe activates p38 MAPK, which inhibits the IL-8-driven PI3K/Akt motility pathway, transitioning the neutrophil from "search mode" (chemotaxis) to "destroy mode" (ROS/Arrest).

Part 2: Comparative Performance Data

When selecting a positive control for neutrophil assays, the choice between fMLP-OMe and IL-8 is binary based on the readout.

1. Functional Readout Comparison
Assay TypefMLP-OMe Performance IL-8 Performance Recommendation
Calcium Flux High Amplitude. Very sharp, transient peak.

nM.
Moderate Amplitude. Slower decay.

nM.
Use fMLP-OMe for validating instrument sensitivity (e.g., FLIPR).
Chemotaxis Bell-Shaped Curve. Potent at low doses (

M), but causes arrest/retention at high doses (

M).
Linear/Saturating. Sustained migration even at higher concentrations. Less arrest.Use IL-8 for migration/invasion studies. Use fMLP-OMe for "stop-signal" studies.
Oxidative Burst (ROS) Potent Inducer. Robust NADPH oxidase assembly. Ideal positive control.Weak/Priming Only. Often requires priming (e.g., with TNF

or cytochalasin B) to elicit measurable ROS.
Use fMLP-OMe as the gold standard positive control for ROS.
Degranulation Strong. Triggers release of azurophilic (primary) granules (MPO, Elastase).Weak. Primarily releases specific (secondary) granules (Lactoferrin).Use fMLP-OMe for total degranulation assays.
Part 3: Validated Experimental Protocols
Protocol A: Ratiometric Calcium Flux (Fura-2)

Objective: Quantify real-time GPCR activation kinetics.

Reagents:

  • Dye: Fura-2 AM (2 µM final).

  • Buffer: HBSS (Ca2+/Mg2+ free for loading, with Ca2+/Mg2+ for assay).

  • Ligands: fMLP-OMe (Stock 10 mM in DMSO), IL-8 (Stock 100 µg/mL in PBS+0.1% BSA).

Workflow:

  • Isolation: Isolate human neutrophils (PMNs) via negative magnetic selection (avoid activation).

  • Loading: Incubate PMNs (

    
    ) with Fura-2 AM for 30 min at 37°C in dark.
    
  • Wash: Centrifuge (300 x g, 5 min) and resuspend in HBSS (+Ca2+/Mg2+). Store at RT.

  • Baseline: Measure fluorescence ratio (340/380 nm excitation, 510 nm emission) for 30 seconds to establish baseline.

  • Injection: Inject 100 nM fMLP-OMe (Standard Max) or 50 nM IL-8 .

  • Read: Record flux for 120 seconds.

Expert Insight: fMLP-OMe signals are often "flash" responses. If using a plate reader, ensure injection and read are simultaneous. A delay of 5 seconds can miss the peak.

Protocol B: Cytochrome C Reduction (ROS Assay)

Objective: Measure extracellular superoxide generation.

Workflow Diagram:

ROSProtocol Step1 Isolate PMNs (Keep on Ice) Step2 Priming (Optional) Incubate w/ CB (5 min, 37°C) Step1->Step2 Step3 Add Cyt-C Mix (1 mg/mL) Step2->Step3 Step4 Add Agonist fMLP-OMe (1 µM) Step3->Step4 Step5 Kinetic Read 550 nm Abs (10-30 min) Step4->Step5

Caption: Figure 2. ROS Workflow. Note: Cytochalasin B (CB) priming is often required for robust fMLP-OMe responses in plate-based assays to prevent internalization.

Critical Nuance:

  • fMLP-OMe: Use 1 µM for maximal ROS. Without Cytochalasin B (5 µg/mL), the response is 50% lower due to rapid receptor internalization.

  • IL-8: Will produce negligible ROS in this assay unless cells are heavily primed with TNF

    
     or GM-CSF first. Do not use IL-8 as a positive control for ROS. 
    
Part 4: Troubleshooting & Optimization
IssueProbable CauseCorrective Action
High Background Activation Isolation stress.Use negative magnetic selection instead of Dextran/Ficoll. Keep cells in Ca2+-free buffer until assay time.
No Response to fMLP-OMe Receptor oxidation or hydrolysis.fMLP-OMe is sensitive to oxidation. Use fresh DMSO stocks. Ensure the "OMe" (methyl ester) group is intact; avoid alkaline buffers during storage.
IL-8 Response but no Chemotaxis Loss of gradient.[2]IL-8 diffuses rapidly. In Transwell assays, ensure the bottom chamber contains the agonist and the top contains cells. Do not premix.
fMLP-OMe induces aggregation Homotypic adhesion.fMLP-OMe increases CD11b/CD18 avidity. Add minimal EDTA or use lower concentrations (

nM) if aggregation interferes with flow cytometry.
References
  • Differential neutrophil chemotactic response towards IL-8 and bacterial N-formyl peptides. National Institutes of Health (PMC).Link

  • The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8. Immunology (PubMed).Link

  • Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues. PubMed.Link

  • fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase in Human Neutrophils. Mediators of Inflammation (PMC).Link

  • Measuring the Effect of IL-8 and fMLP on Neutrophil Chemokinesis Using Artificial Intelligence. Vanderbilt University.Link

Sources

A Comparative Guide to the In Vitro and In Vivo Effects of For-Met-Leu-Phe-OMe

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of inflammatory and immune responses, understanding the nuanced activities of chemoattractants is paramount. This guide provides an in-depth technical comparison of the in vitro and in vivo effects of N-formyl-methionyl-leucyl-phenylalanine methyl ester (fMLP-OMe), a synthetic peptide analog of the potent bacterial chemoattractant fMLP. By examining its performance in controlled cellular environments versus complex biological systems, we aim to equip researchers with the critical insights needed for experimental design and data interpretation.

Introduction: The Significance of Formylated Peptides in Immunity and Inflammation

N-formylated peptides, such as fMLP, are powerful activators of phagocytic leukocytes, including neutrophils and macrophages.[1] These peptides are recognized by a specific class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs), initiating a cascade of intracellular signaling events that are fundamental to the innate immune response.[2] The esterification of fMLP to fMLP-OMe can modulate its activity, influencing receptor interaction and downstream cellular responses. This guide will dissect these differences, providing a clear understanding of how this modification translates from in vitro observations to potential in vivo outcomes.

The Molecular Target: Formyl Peptide Receptors (FPRs)

The biological effects of fMLP and its analogs are primarily mediated through the activation of FPRs. In humans, this receptor family consists of three members: FPR1, FPR2, and FPR3, each with distinct ligand-binding profiles and signaling pathways.[3] fMLP is a potent agonist for FPR1.[1] The binding of fMLP or fMLP-OMe to these receptors triggers a conformational change, leading to the activation of heterotrimeric G proteins, predominantly of the Gαi subtype.[4]

This initiates a complex signaling network involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[4] These events, along with the activation of other pathways like the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, orchestrate a range of cellular responses.[4][5]

fMLP_OMe fMLP-OMe FPR FPR fMLP_OMe->FPR Binds to G_protein Gαi/βγ FPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (Chemotaxis, Superoxide Production, etc.) Ca2_release->Cellular_Response Triggers PKC->Cellular_Response Triggers

Caption: Simplified fMLP-OMe Signaling Pathway via FPR.

In Vitro Effects: A Direct Comparison

In controlled laboratory settings, fMLP-OMe and its parent compound, fMLP, are extensively used to study leukocyte functions. The methyl ester modification in fMLP-OMe can influence its potency and efficacy in eliciting specific cellular responses.

In Vitro ResponsefMLP-OMefMLPKey Experimental Insights
Chemotaxis Potent chemoattractant.Potent chemoattractant.Studies on fMLP-OMe analogues show that specific modifications can create compounds that are selective for chemotaxis, without inducing other responses like superoxide production.[6][7]
Superoxide Production Induces superoxide anion production.Potent inducer of superoxide production.Some analogues of fMLP-OMe have been shown to be more potent in stimulating superoxide production than fMLP-OMe itself, particularly those with substitutions on the phenylalanine ring.[8]
Degranulation (Lysozyme Release) Elicits lysosomal enzyme release.Strong inducer of degranulation.Certain fMLP-OMe analogues can trigger degranulation without stimulating chemotaxis, indicating a divergence in the signaling pathways for these two responses.[9]
Calcium Mobilization Induces intracellular calcium flux.Rapidly increases intracellular calcium levels.The ability of fMLP-OMe and its analogues to induce calcium mobilization often correlates with their potency in eliciting other cellular responses.[7]
Cytokine Release Can induce the release of pro-inflammatory cytokines like IL-8.Induces the secretion of IL-1α, IL-1β, and IL-6 in human peripheral blood mononuclear cells.[1][5]The induction of IL-8 release by fMLP has been shown to be dependent on NADPH oxidase activity.[5]
Experimental Protocol: In Vitro Neutrophil Chemotaxis Assay

The Boyden chamber assay is a classic and reliable method for quantifying the chemotactic response of neutrophils to agents like fMLP-OMe.

Principle: This assay measures the migration of neutrophils across a porous membrane towards a chemoattractant gradient.

Methodology:

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation. Resuspend the purified neutrophils in a suitable buffer (e.g., HBSS) at a concentration of 1 x 10^6 cells/mL.

  • Chamber Preparation: Place a multi-well Boyden chamber in a humidified incubator at 37°C. Add fMLP-OMe (typically in the range of 10^-10 to 10^-7 M) or a control buffer to the lower wells of the chamber.

  • Membrane Placement: Carefully place a polycarbonate membrane (typically with 3-5 µm pores) over the lower wells, ensuring no air bubbles are trapped.

  • Cell Seeding: Add the neutrophil suspension to the upper wells of the chamber.

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 atmosphere for 60-90 minutes to allow for cell migration.

  • Analysis: After incubation, remove the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the number of migrated cells in several high-power fields using a microscope. The chemotactic index can be calculated as the ratio of cells migrating towards the chemoattractant versus the control buffer.

Causality Behind Experimental Choices: The choice of pore size is critical; it must be large enough to allow neutrophil passage but small enough to prevent passive diffusion. The concentration range of fMLP-OMe should be optimized as high concentrations can lead to chemokinesis (random movement) rather than chemotaxis (directed movement).

cluster_workflow Neutrophil Chemotaxis Assay Workflow Isolation 1. Isolate Neutrophils Preparation 2. Prepare Boyden Chamber (add fMLP-OMe to lower wells) Isolation->Preparation Membrane 3. Place Porous Membrane Preparation->Membrane Seeding 4. Seed Neutrophils in Upper Wells Membrane->Seeding Incubation 5. Incubate at 37°C Seeding->Incubation Analysis 6. Fix, Stain, and Count Migrated Cells Incubation->Analysis

Caption: Workflow for a Boyden Chamber Chemotaxis Assay.

In Vivo Effects: Extrapolating from In Vitro Data

Direct in vivo studies specifically comparing fMLP-OMe to fMLP are limited. However, based on the extensive in vivo research on fMLP and the in vitro similarities with fMLP-OMe, we can infer the likely in vivo effects of the methyl-esterified compound.

Leukocyte Recruitment and Inflammation:

In vivo, fMLP is a potent inducer of leukocyte, particularly neutrophil, accumulation at the site of administration.[10] This is a hallmark of the acute inflammatory response. Intravenous infusion of fMLP in animal models leads to a rapid and transient decrease in circulating neutrophils (neutropenia) as they adhere to the vascular endothelium and migrate into tissues.[11] Given the potent chemotactic activity of fMLP-OMe observed in vitro, it is highly probable that it also promotes robust leukocyte recruitment and inflammation in vivo.

Vascular Permeability:

An essential component of the inflammatory response is an increase in vascular permeability, which allows plasma proteins and leukocytes to move from the bloodstream into the tissues. While direct studies on fMLP-OMe and vascular permeability are scarce, it is a well-established downstream effect of potent chemoattractants that recruit and activate leukocytes.

Experimental Protocol: Murine Model of Peritonitis

This model is widely used to assess the in vivo inflammatory and leukocyte recruitment potential of various compounds.

Principle: Intraperitoneal injection of an inflammatory stimulus, such as fMLP-OMe, induces the migration of leukocytes, primarily neutrophils, into the peritoneal cavity. The extent of this cellular influx can be quantified.

Methodology:

  • Animal Model: Use adult male C57BL/6 mice (or another appropriate strain).

  • Compound Administration: Administer fMLP-OMe (dose to be determined by pilot studies, typically in the µg range) or a vehicle control (e.g., sterile saline) via intraperitoneal injection.

  • Incubation Period: House the animals for a specific period (e.g., 4-6 hours) to allow for leukocyte recruitment.

  • Peritoneal Lavage: Euthanize the mice and collect the peritoneal exudate by washing the peritoneal cavity with a known volume of sterile PBS containing EDTA.

  • Cell Counting and Differentiation: Determine the total number of leukocytes in the lavage fluid using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to differentiate and count the number of neutrophils, macrophages, and other cell types.

Self-Validating System: The inclusion of a vehicle control group is crucial to establish the baseline level of resident peritoneal cells. A positive control, such as zymosan or LPS, can also be included to validate the responsiveness of the animal model.

Comparative Summary and Future Directions

FeatureIn VitroIn Vivo
Primary Effect Direct cellular activation (chemotaxis, ROS production, degranulation).Induction of an inflammatory response characterized by leukocyte recruitment and increased vascular permeability.
Controllability High; precise control over concentration, timing, and cell type.Lower; influenced by pharmacokinetics, metabolism, and complex physiological interactions.
Direct fMLP-OMe Data Available, with some comparative studies to fMLP.Limited; effects are largely inferred from fMLP studies and in vitro data.

The available evidence strongly suggests that fMLP-OMe is a potent activator of leukocytes in vitro, with effects comparable to its parent compound, fMLP. While direct in vivo comparative data is sparse, it is reasonable to predict that fMLP-OMe would also be a powerful pro-inflammatory agent in living organisms.

Future research should focus on conducting direct in vivo comparisons of fMLP and fMLP-OMe to elucidate any subtle but potentially significant differences in their inflammatory profiles. Such studies would be invaluable for researchers utilizing these compounds in models of inflammation and for the development of novel therapeutics targeting the FPR signaling axis.

References

  • Comparison of in vivo effects of intravenous infusion of N-formyl-methionyl-leucyl-phenylalanine and phorbol myristate acetate in rabbits. (n.d.). PubMed. [Link]

  • In vivo chemotaxis of rat leucocytes to N-formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP). (n.d.). PubMed. [Link]

  • fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase in Human Neutrophils. (2015). NIH. [Link]

  • N-Formylmethionine-leucyl-phenylalanine. (n.d.). Wikipedia. [Link]

  • Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. (n.d.). NIH. [Link]

  • Synthesis and biological evaluation of new active For-Met-Leu-Phe-OMe analogues containing para-substituted Phe residues. (n.d.). PubMed. [Link]

  • Dimeric chemotactic peptides discriminate between chemotaxis and superoxide production of human neutrophils. (n.d.). PubMed. [Link]

  • Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes. (n.d.). NIH. [Link]

  • Biological activity of for-Met-Leu-Phe-OMe analogs: relevant substitutions specifically trigger killing mechanisms in human neutrophils. (n.d.). PubMed. [Link]

  • Effects of Formyl Peptide Receptor Agonists Ac 9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models. (2022). MDPI. [Link]

  • N-formyl-methionyl-leucyl-phenylalanine induces and modulates IL-1 and IL-6 in human PBMC. (n.d.). PubMed. [Link]

  • THERAPEUTIC ASSESSMENT OF N-FORMYL-METHIONYL-LEUCYL-PHENYLALANINE (fMLP) IN REDUCING PERIPROSTHETIC JOINT INFECTION. (n.d.). PMC. [Link]

  • The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Exhibits Anti-Inflammatory Activity in LPS-Stimulated Organotypic Hippocampal Cultures. (n.d.). MDPI. [Link]

  • The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. (n.d.). NIH. [Link]

  • Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues. (n.d.). PubMed. [Link]

  • The physiology of leukocyte recruitment: an in vivo perspective. (2008). PubMed. [Link]

  • The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. (n.d.). Frontiers. [Link]

Sources

Technical Guide: Validating fMLP-OMe Specific Effects Using FPR Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

fMLP-OMe (N-formyl-methionyl-leucyl-phenylalanine methyl ester) is a potent synthetic derivative of the chemotactic peptide fMLP. While widely used to induce neutrophil chemotaxis and oxidative burst, its hydrophobicity and potency profile differ from the endogenous ligand, necessitating rigorous validation to confirm its action is mediated specifically via Formyl Peptide Receptor 1 (FPR1) rather than the related FPR2/ALX receptor or non-specific membrane intercalation.

This guide outlines a definitive pharmacological validation strategy using a "Cross-Antagonism" approach. By deploying Cyclosporin H (a highly specific FPR1 inverse agonist) alongside WRW4 (a selective FPR2 antagonist), researchers can mathematically isolate fMLP-OMe specific signaling.

Part 1: The Agonist Profile – fMLP-OMe vs. fMLP

Why switch from the classic fMLP to fMLP-OMe? The methyl ester modification alters the physicochemical properties of the peptide, influencing receptor binding kinetics and membrane permeability.

FeaturefMLP (Standard)fMLP-OMe (Derivative)Implication for Research
Chemical Structure Free carboxylic acid at C-terminusMethyl ester at C-terminusOMe is more hydrophobic (lipophilic).
Receptor Affinity High affinity for FPR1; Low for FPR2High affinity for FPR1; Potential FPR2 cross-talk at high concentrationsOMe derivatives often show higher potency in superoxide anion generation assays.
Membrane Permeability ModerateHighFaster cellular penetration; useful for intracellular signaling studies.
Solubility Water/Buffer soluble (limited)DMSO solubleRequires careful vehicle control (DMSO) in all assays.

Part 2: The Antagonist Landscape (The Validation Toolkit)

To validate fMLP-OMe, you must prove two things:

  • Positive Validation: Blocking FPR1 abolishes the effect.

  • Negative Validation: Blocking FPR2 does not abolish the effect.

The Gold Standard: Cyclosporin H (CsH)

Unlike the competitive antagonists (Boc-series), Cyclosporin H is an inverse agonist with unique specificity for FPR1. It binds to the receptor and locks it in an inactive conformation.

  • Target: FPR1 (High Specificity).

  • Mechanism: Inverse Agonist / Non-competitive antagonism.

  • Usage: The most reliable tool to confirm FPR1 mediation.

The Specificity Check: WRW4

WRW4 is a peptide antagonist selective for FPR2 (also known as FPRL1 or ALX).[1][2]

  • Target: FPR2/ALX.

  • Mechanism: Selective Antagonist.[1][3][4]

  • Usage: Essential negative control. If WRW4 inhibits your fMLP-OMe response, your agonist concentration is too high and is cross-reacting with FPR2.

The Legacy Options: Boc-1 / Boc-2
  • Target: Mixed. Preferentially FPR1 but significant FPR2 antagonism at micromolar concentrations.

  • Usage: Less preferred for strict validation due to cross-reactivity windows.

Part 3: Experimental Strategy & Visualizations

Signaling Pathway & Antagonist Intervention

The following diagram illustrates the G-protein coupled signaling cascade initiated by fMLP-OMe and the precise intervention points for validation.

FPR_Signaling fMLP_OMe fMLP-OMe (Agonist) FPR1 FPR1 Receptor (GPCR) fMLP_OMe->FPR1 High Affinity FPR2 FPR2 Receptor (Negative Control) fMLP_OMe->FPR2 Low Affinity (Cross-talk) Gi G-protein (Gi) FPR1->Gi CsH Cyclosporin H (FPR1 Antagonist) CsH->FPR1 Blocks WRW4 WRW4 (FPR2 Antagonist) WRW4->FPR2 Blocks PLC PLC-beta Gi->PLC IP3 IP3 PLC->IP3 Calcium Ca2+ Release (Chemotaxis/ROS) IP3->Calcium

Caption: fMLP-OMe signaling cascade via FPR1 (


 coupled), showing specific blockade points for Cyclosporin H (FPR1) and WRW4 (FPR2).
Experimental Workflow: Calcium Mobilization

This workflow ensures self-validation by including both antagonist pre-incubation and positive controls.

Workflow cluster_conditions Experimental Conditions (Step 3) Step1 1. Cell Prep (Neutrophils/HL-60) Step2 2. Dye Loading (Fura-2 or Fluo-4) Step1->Step2 Step3 3. Antagonist Pre-incubation (10-15 min) Step2->Step3 Step4 4. Baseline Read (30 sec) Step3->Step4 Step5 5. Agonist Injection (fMLP-OMe) Step4->Step5 Step6 6. Data Acquisition (Peak Flux) Step5->Step6 C1 Vehicle (DMSO) C2 Cyclosporin H (1 µM) C3 WRW4 (10 µM)

Caption: Step-by-step calcium mobilization workflow. Step 3 is the critical variable determining receptor specificity.

Part 4: Detailed Protocols

Protocol A: Calcium Mobilization Assay (Ratiometric)

Objective: Quantify immediate G-protein signaling events.

  • Preparation: Resuspend human neutrophils or differentiated HL-60 cells at

    
     cells/mL in HBSS (Ca2+/Mg2+ free).
    
  • Loading: Incubate with Fura-2 AM (2 µM) for 30 minutes at 37°C in the dark. Wash twice and resuspend in HBSS containing 1 mM

    
    .
    
  • Aliquot: Dispense

    
     cells per well in a black-walled 96-well plate.
    
  • Antagonist Block (Critical Step):

    • Well A: Vehicle (0.1% DMSO).

    • Well B: Cyclosporin H (1 µM).

    • Well C: WRW4 (10 µM).

    • Incubate for 10 minutes at 37°C.

  • Baseline: Measure fluorescence (Ex 340/380 nm, Em 510 nm) for 30 seconds.

  • Stimulation: Inject fMLP-OMe (Final concentration

    
     M to 
    
    
    
    M).
  • Readout: Monitor flux for 120 seconds.

  • Validation:

    • Valid FPR1 Effect: Well A shows peak; Well B is flatline; Well C shows peak (identical to A).

Protocol B: Chemotaxis (Transwell/Boyden Chamber)

Objective: Assess functional physiological response.[4]

  • Chamber Setup: Use 3 µm pore size polycarbonate filters.

  • Lower Chamber: Add fMLP-OMe (10 nM) in HBSS + 0.5% BSA.

  • Upper Chamber (Cells):

    • Pre-incubate cells (

      
      ) with Antagonists (CsH 1 µM or WRW4 10 µM) for 15 mins.
      
    • Add cells to the upper chamber containing the same concentration of antagonist (to prevent washout gradient).

  • Incubation: 45–60 minutes at 37°C, 5%

    
    .
    
  • Quantification: Count migrated cells in the lower chamber (flow cytometry or manual count).

Part 5: Data Interpretation & Expected Results[4]

To confirm fMLP-OMe specificity, your data must match the "FPR1 Specific" profile in the table below.

Treatment ConditionExpected Result (FPR1 Specific)Result (Non-Specific / Cross-Talk)Interpretation
fMLP-OMe + Vehicle 100% Response 100% ResponseBaseline activation.
fMLP-OMe + Cyclosporin H < 10% Response > 20% ResponseIf response persists, fMLP-OMe is acting off-target or via FPR2.
fMLP-OMe + WRW4 ~100% Response < 80% ResponseIf WRW4 inhibits, fMLP-OMe concentration is too high and hitting FPR2.
WKYMVm (FPR2 Agonist) 100% Response N/APositive control for FPR2 activity.
WKYMVm + WRW4 < 10% Response N/AConfirms WRW4 is working.
Troubleshooting
  • Issue: Cyclosporin H fails to block fMLP-OMe.

    • Cause: The concentration of fMLP-OMe is saturating the receptor, or the effect is non-receptor mediated (membrane perturbation).

  • Issue: WRW4 partially blocks fMLP-OMe.

    • Cause: "Spillover." You are using fMLP-OMe at micromolar levels where it loses FPR1 selectivity. Titrate down to nanomolar range.

References

  • Wenzel-Seifert, K., et al. (1991). "Cyclosporin H is a potent and selective formyl peptide receptor antagonist. Comparison with cyclosporin A and N-t-butoxycarbonyl-Phe-Leu-Phe-Leu-Phe." Journal of Immunology, 147(4), 1351-1357.

  • Bae, Y. S., et al. (2004). "Identification of a compound that directly stimulates phospholipase C activity." Molecular Pharmacology (Describing WRW4 as a specific FPR2 antagonist), 66(1), 46-53.

  • Stenfeldt, A. L., et al. (2007). "Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor."[5][6] Inflammation, 30(6), 224-229.[5]

  • Spisani, S., et al. (2000). "Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues." Cellular Signalling, 12(6), 391-398.[7]

  • Dahlgren, C., et al. (2016). "The Formyl Peptide Receptors: A State of the Art Review." Pharmacological Research, 114, 22-27.

Sources

Technical Guide: Comparative Analysis of fMLP-OMe Sources for Neutrophil Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Formyl-Met-Leu-Phe-OMe (fMLP-OMe) is the methyl ester derivative of the classic chemotactic peptide fMLP. While fMLP is the canonical agonist for Formyl Peptide Receptors (FPRs), the OMe derivative is frequently selected for specific bioassays due to its enhanced lipophilicity, which alters its membrane partition coefficient and receptor binding kinetics.

This guide provides a technical framework for evaluating fMLP-OMe from different suppliers. Unlike simple chemical reagents, bioactive peptides exhibit lot-to-lot variability in peptide content (net peptide vs. total weight) and endotoxin contamination , both of which can catastrophically confound immunological assays.

The Bio-Chemical Context: FPR1 Signaling

To validate a supplier's product, one must understand the signaling cascade it initiates. fMLP-OMe acts primarily on FPR1 (Formyl Peptide Receptor 1), a G-protein coupled receptor (GPCR).

Mechanism of Action: Binding induces a conformational change in FPR1, dissociating the G


i and G

subunits. This triggers Phospholipase C (PLC) activation, generating Inositol Trisphosphate (IP3) and Diacylglycerol (DAG). IP3 triggers calcium release from the ER, while DAG activates Protein Kinase C (PKC), culminating in the assembly of the NADPH oxidase complex and superoxide generation (Respiratory Burst).
Figure 1: fMLP-OMe Signaling Pathway

The following diagram illustrates the critical checkpoints for functional validation.

FPR1_Signaling fMLP fMLP-OMe (Extracellular) FPR1 FPR1 Receptor (GPCR) fMLP->FPR1 Binding G_Protein Gi Protein (Dissociation) FPR1->G_Protein Activation PLC PLC (Phospholipase C) G_Protein->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcium Ca2+ Release (ER Stores) IP3->Calcium PKC PKC Activation DAG->PKC NADPH NADPH Oxidase Assembly Calcium->NADPH PKC->NADPH ROS Superoxide (ROS) Generation NADPH->ROS Respiratory Burst

Caption: Figure 1: FPR1 agonist pathway showing Calcium flux and ROS generation as dual validation endpoints.[1]

Comparative Specifications: Supplier Landscape

When comparing suppliers, "Purity" is often a misleading metric. A peptide can be 99% pure by HPLC (chromatographic purity) but contain 30% salts/water by weight (low peptide content).

FeatureCayman Chemical Sigma-Aldrich (Merck) Bachem Santa Cruz Biotech
Catalog Ref (Example) Item 15368Cat. F3506 (Parent)*Prod. 4016666sc-204424 (Analog)
Purity (HPLC)

98%

97%

98%
Variable
Form Crystalline SolidLyophilized PowderLyophilized PowderSolid
Solubility (DMSO) ~30 mg/mL~100 mg/mLHighHigh
Solubility (Ethanol) ~0.5 mg/mL~5 mg/mLLowLow
Primary Advantage Documentation & Batch ConsistencyAvailability & Standard ReferencePeptide Expertise & Salt ControlCost-Efficiency
Risk Factor Batch-specific salt forms"Re-packaging" variabilityHigher CostDocumentation gaps

*Note: Sigma often lists the parent fMLP (F3506) as the primary search hit; ensure specific selection of the methyl ester derivative if required for lipophilicity.

Critical Quality Attributes (CQAs) & Expert Insights

As a Senior Scientist, I prioritize two attributes that rarely appear on the front of the bottle but determine experimental success:

Endotoxin Contamination (The "Silent Killer")

Neutrophils express TLR4 , the receptor for LPS (Endotoxin).

  • The Problem: If your fMLP-OMe contains trace LPS, you are activating both FPR1 and TLR4. This leads to "priming" artifacts where the peptide appears more potent than it is.

  • The Fix: Always request a Certificate of Analysis (CoA) reporting Endotoxin levels (EU/mg). If not available, you must run a polymyxin B control (which neutralizes LPS) to confirm the signal is FPR1-specific.

Net Peptide Content (NPC)

Peptides are hygroscopic and trap counter-ions (TFA, Acetate) during synthesis.

  • The Reality: 1 mg of powder

    
     1 mg of active peptide. It may be 0.7 mg peptide and 0.3 mg salts/water.
    
  • The Fix: Calculate molarity based on Net Peptide Content , not gross weight. Bachem and Cayman typically provide this data on batch-specific CoAs.

Experimental Validation: Head-to-Head Protocol

To objectively compare Supplier A vs. Supplier B, do not rely on single-point assays. You must generate an EC50 curve using a ROS (Respiratory Burst) Assay .

Protocol: Cytochrome C Reduction Assay (96-well)

Materials:

  • Isolated human neutrophils (

    
     cells/mL).
    
  • Cytochrome C (Type III, horse heart).

  • fMLP-OMe stocks (Supplier A vs. Supplier B).

  • Superoxide Dismutase (SOD) as a specificity control.

Workflow:

  • Reconstitution: Dissolve both peptides in dry DMSO to 10 mM. Crucial: Avoid Ethanol due to low solubility.

  • Dilution: Serial dilute in HBSS (Ca2+/Mg2+ free) to

    
     M to 
    
    
    
    M.
  • Incubation: Pre-warm cells (37°C) with Cytochrome C (1 mg/mL).

  • Activation: Add peptide. Measure Absorbance (550 nm) every 30 sec for 10 mins.

  • Calculation:

    
    OD with SOD minus 
    
    
    
    OD without SOD = Superoxide specific signal.
Figure 2: Validation Workflow

Use this logic flow to standardize your comparison.

Validation_Workflow Stock Stock Prep (10mM in DMSO) QC_Check QC: Check Solubility (No Precipitate) Stock->QC_Check Dilution Serial Dilution (HBSS Buffer) QC_Check->Dilution Pass Cell_Load Neutrophil Loading (Cyto C + Cells) Dilution->Cell_Load Stimulation Stimulation (Add fMLP-OMe) Cell_Load->Stimulation Readout Kinetic Read (OD 550nm) Stimulation->Readout Analysis Calculate EC50 & Compare Potency Readout->Analysis

Caption: Figure 2: Step-by-step workflow for comparative functional validation of fMLP-OMe sources.

Troubleshooting & Optimization

IssueRoot CauseSolution
Inconsistent EC50 Adsorption to plasticfMLP is hydrophobic. Use glass-coated or low-binding plastics for serial dilutions.
Precipitation Aqueous shockDo not dilute DMSO stock directly into cold buffer. Dilute into room temp buffer with vortexing.
High Background Pre-activationCells were handled too roughly or exposed to LPS. Use endotoxin-free water/buffers.

References

  • Dahlgren, C., et al. (2016). The Formyl Peptide Receptor 1 (FPR1) in Human Neutrophils. Biochemical Pharmacology.[2][3]

  • PubChem. N-Formyl-Met-Leu-Phe-OMe Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Correlation of fMLP-OMe-Induced Responses in Human and Mouse Neutrophils

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of fMLP-OMe-induced responses in human versus mouse neutrophils. It is designed for researchers requiring precise experimental parameters and mechanistic clarity to navigate the significant species-specific differences in formyl peptide receptor signaling.

Content Type: Publish Comparison Guide Version: 2.0 (Technical)

Executive Summary: The Species Potency Gap

For drug development professionals and immunologists, the correlation between human and mouse neutrophil responses to N-Formyl-Met-Leu-Phe-OMe (fMLP-OMe) is defined by a profound potency discrepancy .

While fMLP-OMe acts as a high-affinity nanomolar agonist for the human Formyl Peptide Receptor 1 (FPR1), it behaves as a low-affinity, micromolar agonist for the murine ortholog (Fpr1). Data indicates a 100- to 1,000-fold difference in effective concentration (EC50) required to elicit comparable chemotactic or oxidative responses.

  • Human Neutrophils: Robust activation at 10–100 nM .

  • Mouse Neutrophils: Weak/negligible activation at <1 µM; requires >10 µM for maximal response.

Critical Recommendation: Direct extrapolation of fMLP-OMe dosing from mouse models to human clinical predictions (or vice versa) is invalid without correcting for this receptor-ligand affinity gap.

Mechanistic Basis: FPR1 vs. Fpr1 Orthology

To design valid experiments, one must understand the structural divergence of the receptors.

Human System (FPR1)[1][2][3]
  • Receptor: FPR1 (High affinity).[1][2]

  • Ligand Interaction: The N-formyl-Met moiety binds deep within the transmembrane pocket. The Phenylalanine (Phe) residue interacts with specific hydrophobic residues (e.g., Phe102, Asp106) essential for locking the receptor in an active G-protein coupled state.

  • fMLP-OMe Specificity: The methyl ester modification at the C-terminus increases lipophilicity, enhancing membrane interaction, but the binding affinity remains comparable to native fMLP (Kd ~ 0.5–10 nM).

Mouse System (Fpr1)
  • Receptor: Fpr1 (Ortholog to human FPR1, but structurally distinct).[3]

  • Ligand Interaction: The murine Fpr1 binding pocket has significant amino acid variations that sterically hinder the tight binding of the classic fMLP scaffold.

  • Consequence: Murine neutrophils rely on alternative agonists (e.g., WKYMVm or mitochondria-derived peptides) for high-sensitivity signaling. fMLP-OMe is recognized only at high concentrations, often activating the receptor via "low-affinity" mass action rather than specific high-affinity docking.

Signaling Pathway Visualization

The downstream signaling cascades (Ca2+ flux, ROS production) are conserved once the receptor is activated. The bottleneck is the Ligand-Receptor Interface .

G cluster_0 Extracellular Space cluster_1 Neutrophil Membrane & Cytosol fMLP fMLP-OMe hFPR1 Human FPR1 (High Affinity) fMLP->hFPR1 Kd ~1 nM mFpr1 Mouse Fpr1 (Low Affinity) fMLP->mFpr1 Kd >1 µM Gi G-Protein (Gi) hFPR1->Gi mFpr1->Gi Weak Signal PLC PLCβ Gi->PLC IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Chemotaxis Chemotaxis (Actin Polymerization) Ca->Chemotaxis ROS Superoxide (ROS) (NOX2 Assembly) PKC->ROS

Figure 1: Comparative signaling activation. Note the dashed interaction line for Mouse Fpr1, indicating the high concentration threshold required for activation relative to Human FPR1.

Product Performance Comparison: Quantitative Data

The following table synthesizes data from comparative flow cytometry and functional assays.

FeatureHuman Neutrophils (FPR1)Mouse Neutrophils (Fpr1)Correlation Status
Primary Receptor FPR1 (High Affinity)Fpr1 (Low Affinity)Poor
fMLP-OMe EC50 (Chemotaxis) 0.5 – 5 nM> 1,000 nM (1 µM)Non-Linear
fMLP-OMe EC50 (ROS/Superoxide) 20 – 50 nM> 5,000 nM (5 µM)Non-Linear
CD11b Upregulation Detectable at 1 nMDetectable at >100 nMShifted
Optimal Working Conc. 100 nM (Saturation)10 µM (Saturation)100x Factor
Alternative Agonist N/A (fMLP is standard)WKYMVm (Preferred for mouse)Divergent

Technical Insight: In mouse neutrophils, fMLP-OMe is often used at 10 µM . At this concentration, it can induce responses similar to 100 nM in humans. However, using 10 µM in human cells would cause rapid receptor desensitization and internalization, potentially masking the true physiological response.

Validated Experimental Protocols

To generate reproducible data, the isolation and stimulation protocols must be tailored to the species.

A. Human Neutrophil Isolation (Gold Standard)
  • Method: Dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

  • Key Step: Hypotonic lysis of RBCs must be brief (<30s) to prevent pre-activation.

  • Buffer: Krebs-Ringer Phosphate Glucose (KRPG) with Ca2+/Mg2+ (essential for fMLP-induced adhesion).

B. Mouse Neutrophil Isolation (Specific Challenges)
  • Method: Negative immunomagnetic selection (MACS/EasySep) is superior to density gradients (Percoll) for purity and viability.

  • Constraint: Mouse neutrophils are more fragile and prone to spontaneous activation.

  • Buffer: Ca2+-free buffer during isolation; add Ca2+ (1.1 mM) only immediately prior to fMLP-OMe stimulation.

C. Comparative ROS Assay Protocol (Cytochrome c Reduction)

This protocol validates the potency difference.

  • Preparation: Resuspend

    
     cells/mL in HBSS (+Ca2+/Mg2+).
    
  • Priming (Optional): Add Cytochalasin B (5 µg/mL) for 5 min at 37°C.

    • Why: Granule mobilization enhances fMLP-induced ROS generation (superoxide).

  • Stimulation (Dose Response):

    • Human Plate: Add fMLP-OMe at: 0.1 nM, 1 nM, 10 nM, 100 nM.

    • Mouse Plate: Add fMLP-OMe at: 10 nM, 100 nM, 1 µM, 10 µM.

  • Measurement: Monitor absorbance at 550 nm (reduction of cytochrome c) every 1 min for 10 mins.

  • Validation:

    • Human: Vmax should peak at ~10-100 nM.

    • Mouse: minimal response at 100 nM; Vmax requires ~10 µM.

Workflow Visualization

Workflow cluster_human Human Workflow cluster_mouse Mouse Workflow H_Blood Whole Blood (EDTA/Heparin) H_Iso Ficoll-Paque Gradient H_Blood->H_Iso H_Dose Dose: 10 - 100 nM H_Iso->H_Dose Common Assay Readout (Flow Cytometry / ROS) H_Dose->Common M_Marrow Bone Marrow (Femur/Tibia) M_Iso Negative Magnetic Selection (Kit) M_Marrow->M_Iso M_Dose Dose: 1 - 10 µM M_Iso->M_Dose M_Dose->Common

Figure 2: Parallel experimental workflows highlighting the critical divergence in dosing strategies.

References

  • Junger, W. G., et al. (2022).[4] "Optimized flow cytometry assays to monitor neutrophil activation in human and mouse whole blood samples." Journal of Immunological Methods.

  • Gao, J. L., et al. (1999).[3] "Impaired antibacterial host defense in mice lacking the N-formylpeptide receptor."[5] Journal of Experimental Medicine.

  • Southgate, E. L., et al. (2008).[1] "Identification of formyl peptides from Listeria monocytogenes and Staphylococcus aureus as potent chemoattractants for mouse neutrophils." Journal of Immunology.

  • He, H. Q., & Ye, R. D. (2017). "The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition."[6] Molecules.

  • Spisani, S., et al. (2005). "Biological activity of for-Met-Leu-Phe-OMe analogs: relevant substitutions specifically trigger killing mechanisms in human neutrophils." European Journal of Pharmacology.

Sources

A Comparative Guide to the Antagonistic Properties of N-Boc-Protected fMLP-OMe Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of innate immunity and inflammation, the formyl peptide receptor (FPR) family represents a critical therapeutic target. This guide provides an in-depth comparison of N-Boc-protected fMLP-OMe analogs, a class of potent FPR antagonists. We will delve into their mechanism of action, compare their performance with supporting experimental data, and provide detailed protocols for their evaluation, empowering you to make informed decisions in your research and development endeavors.

The Formyl Peptide Receptor Family: Gatekeepers of Inflammation

The formyl peptide receptor (FPR) family, comprised of three G protein-coupled receptors (GPCRs) in humans (FPR1, FPR2, and FPR3), are key players in the innate immune system.[1] They act as pattern recognition receptors, detecting N-formyl peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), which are released by bacteria or from damaged mitochondria.[1] This recognition triggers a cascade of pro-inflammatory responses in immune cells, primarily neutrophils, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all aimed at eliminating pathogens and cellular debris.[1] Given their central role in initiating and modulating inflammatory responses, targeting FPRs with antagonists presents a promising strategy for the treatment of a wide range of inflammatory diseases.

From Agonist to Antagonist: The Critical Role of the N-Boc Protecting Group

The transformation of the potent FPR agonist fMLP into an antagonist is a classic example of strategic chemical modification. The key to this conversion lies in the replacement of the N-terminal formyl group with a bulky tert-butyloxycarbonyl (Boc) protecting group. This structural alteration from N-formyl-Met-Leu-Phe-OMe (fMLP-OMe) to N-Boc-Met-Leu-Phe-OMe (Boc-MLF or Boc-1) is fundamental to the switch in pharmacological activity.

The rationale behind this conversion is rooted in the specific molecular interactions within the ligand-binding pocket of FPR1. While the formyl group is crucial for receptor activation, the larger Boc group is thought to occupy the binding site in a manner that prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling, effectively blocking the receptor. This principle of converting an agonist to an antagonist through N-terminal modification has been a cornerstone in the development of FPR-targeted therapeutics.

Comparative Analysis of Antagonistic Potency

The efficacy of N-Boc-protected fMLP-OMe analogs and other FPR antagonists is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response. Below is a comparative summary of the reported IC50 values for key N-Boc-protected analogs and other notable FPR1 antagonists. It is important to note that IC50 values can vary depending on the specific cell type, agonist concentration, and assay conditions used.

AntagonistTarget ReceptorAssay TypeCell TypeAgonistIC50 (µM)Reference
Boc-MLF (Boc-1) FPR1ChemotaxisHuman NeutrophilsfMLP5 - 16[1]
Boc-FLFLF (Boc-2) FPR1ChemotaxisHuman NeutrophilsfMLP~10[1]
Cyclosporin H FPR1Calcium MobilizationHL-60 cellsfMLP0.1[2]
Compound 24a FPR1Calcium MobilizationNot SpecifiedNot Specified0.025[3]
Compound 25a FPR1Calcium MobilizationNot SpecifiedNot Specified0.07[3]

Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to variations in experimental methodologies.

Structure-Activity Relationship: Beyond the Boc Group

While the N-Boc group is the primary determinant of antagonistic activity, modifications to the peptide backbone and the C-terminal residue also play a significant role in modulating potency and selectivity.

  • N-Terminal Modifications: The size and nature of the N-terminal protecting group are critical. The tert-butyloxycarbonyl (Boc) group has proven to be highly effective in conferring antagonistic properties.

  • Peptide Sequence: The core tripeptide sequence of Met-Leu-Phe is important for receptor recognition. Analogs with alterations in this sequence often exhibit reduced affinity and antagonistic activity.

  • C-Terminal Modifications: Studies on fMLF-OMe analogs with substitutions on the phenyl ring of the C-terminal phenylalanine have shown that these modifications can influence antagonistic potency. For instance, the introduction of fluorine or iodine at the 4-position of the aromatic ring in N-Boc-protected tripeptides has been reported to result in significant chemotactic antagonism.[4]

Experimental Evaluation of Antagonistic Properties

To rigorously assess the antagonistic properties of N-Boc-protected fMLP-OMe analogs, several key in vitro assays are employed. These assays are designed to measure the inhibition of specific cellular responses triggered by FPR activation.

Calcium Mobilization Assay

Principle: Activation of FPR1, a Gq-coupled receptor, leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ can be measured using fluorescent calcium indicators like Fluo-4 AM. Antagonists will inhibit this fMLP-induced calcium flux in a dose-dependent manner.

Experimental Workflow:

Caption: Workflow for the Calcium Mobilization Assay.

Detailed Protocol:

  • Cell Preparation:

    • Culture human neutrophils or a cell line stably expressing human FPR1 (e.g., HL-60 cells) under standard conditions.

    • Harvest the cells and wash them with a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).

    • Resuspend the cells in the same buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (typically 1-5 µM), and incubate at 37°C for 30-60 minutes to allow for dye loading.

    • Wash the cells to remove excess extracellular dye.

  • Assay Procedure:

    • Aliquot the dye-loaded cells into a 96-well microplate.

    • Add varying concentrations of the N-Boc-protected fMLP-OMe analog to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.

    • Place the microplate in a fluorescence plate reader equipped with an automated injection system.

    • Initiate fluorescence reading to establish a baseline.

    • Inject a fixed concentration of fMLP (typically at its EC80 concentration) into each well to stimulate the cells.

    • Continue to monitor the fluorescence intensity over time to measure the intracellular calcium mobilization.

  • Data Analysis:

    • The peak fluorescence intensity following fMLP stimulation is determined for each concentration of the antagonist.

    • The data is normalized to the response observed in the absence of the antagonist (100% activity) and in the absence of fMLP (0% activity).

    • A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

    • The IC50 value is calculated by fitting the data to a sigmoidal dose-response equation.

Chemotaxis Assay

Principle: Chemotaxis is the directed migration of cells towards a chemical gradient. Neutrophils exhibit robust chemotaxis towards fMLP. Antagonists of FPR1 will inhibit this directed migration. The Boyden chamber assay is a common method to quantify chemotaxis.

Experimental Workflow:

G cluster_setup Assay Setup cluster_incubation Incubation cluster_quantification Quantification Lower_Chamber Lower Chamber (fMLP chemoattractant) Membrane Porous Membrane (e.g., 3-5 µm pores) Upper_Chamber Upper Chamber (Neutrophils +/- Antagonist) Incubate Incubate at 37°C (e.g., 1-2 hours) Upper_Chamber->Incubate Allow migration Remove_Non_Migrated Remove non-migrated cells Incubate->Remove_Non_Migrated Stain_and_Count Stain and count migrated cells Remove_Non_Migrated->Stain_and_Count

Caption: Workflow for the Boyden Chamber Chemotaxis Assay.

Detailed Protocol:

  • Cell and Reagent Preparation:

    • Isolate human neutrophils from fresh peripheral blood.

    • Resuspend the neutrophils in a suitable assay medium (e.g., RPMI 1640 with 0.1% BSA).

    • Prepare solutions of fMLP (chemoattractant) and the N-Boc-protected fMLP-OMe analog at various concentrations in the assay medium.

  • Assay Setup:

    • Place the fMLP solution in the lower wells of a Boyden chamber.

    • Place a porous membrane (typically with 3-5 µm pores) over the lower wells.

    • In a separate tube, pre-incubate the neutrophils with different concentrations of the antagonist for 15-30 minutes at room temperature.

    • Add the neutrophil suspension (with or without the antagonist) to the upper chamber of the Boyden chamber.

  • Incubation and Cell Migration:

    • Incubate the assembled Boyden chamber at 37°C in a humidified incubator with 5% CO2 for 1-2 hours to allow for cell migration.

  • Quantification of Migration:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several high-power fields using a microscope.

  • Data Analysis:

    • Calculate the average number of migrated cells for each antagonist concentration.

    • Express the data as a percentage of the migration observed in the absence of the antagonist.

    • Generate a dose-response curve and calculate the IC50 value for the inhibition of chemotaxis.

Signaling Pathways and Mechanism of Antagonism

The antagonistic action of N-Boc-protected fMLP-OMe analogs is a direct consequence of their ability to bind to FPR1 without inducing the conformational changes required for receptor activation. This competitive binding effectively blocks the binding of the endogenous agonist, fMLP, thereby preventing the initiation of downstream signaling cascades.

G cluster_receptor Cell Membrane cluster_signaling Downstream Signaling FPR1 FPR1 G_Protein G-protein Activation FPR1->G_Protein Initiates Signaling fMLP fMLP (Agonist) fMLP->FPR1 Binds and Activates Boc_fMLP N-Boc-fMLP-OMe (Antagonist) Boc_fMLP->FPR1 Binds and Blocks PLC PLC Activation G_Protein->PLC Chemotaxis Chemotaxis G_Protein->Chemotaxis Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization

Sources

Safety Operating Guide

Operational Safety Guide: Handling For-Met-Leu-Phe-OMe (fMLP-OMe)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling For-Met-Leu-Phe-OMe Content Type: Operational Safety & Logistics Guide

Executive Safety Directive

For-Met-Leu-Phe-OMe (fMLP-OMe) is a potent chemotactic peptide receptor agonist.[1][2][3] While often classified legally as an "Irritant" (H315/H319/H335), this classification underestimates its biological activity.[1][2][3] It activates neutrophils and macrophages at nanomolar concentrations .[2][3]

CRITICAL WARNING: The methyl ester modification makes this compound more lipophilic than its parent (fMLP), significantly increasing its ability to penetrate cell membranes and skin barriers.[3] When dissolved in DMSO , the risk of transdermal absorption is immediate and high.

The Golden Rule: Treat fMLP-OMe as a bioactive agent, not just a chemical irritant. Zero skin contact is the only acceptable standard.

Risk Assessment & Hazard Logic

To select the correct PPE, you must understand the state of the matter. The risk profile shifts dramatically from Inhalation (Dust) during weighing to Transdermal (Absorption) during solubilization.[1][2][3]

Hazard Pathway Analysis

The following diagram illustrates the decision logic for safety barriers based on the experimental stage.

RiskAssessment Start fMLP-OMe Source StateSolid Lyophilized Powder Start->StateSolid StateLiquid Solubilized (DMSO/EtOH) Start->StateLiquid RiskInhale Risk: Inhalation/Aerosol (Sensitization) StateSolid->RiskInhale Static drift RiskAbsorb Risk: Transdermal (Systemic Activation) StateLiquid->RiskAbsorb Carrier solvent ControlEng Engineering Control: Biosafety Cabinet / Fume Hood RiskInhale->ControlEng Primary Barrier ControlPPE PPE Focus: Double Nitrile + Sleeves RiskAbsorb->ControlPPE Primary Barrier

Figure 1: Risk evolution from solid state (inhalation hazard) to liquid state (absorption hazard).[1][2][3]

PPE Specification Matrix

Standard "lab safety" is insufficient. Use this matrix to upgrade your protection protocols.

Protection ZoneStandard RequirementEnhanced Requirement (fMLP-OMe) Scientific Rationale
Hand Protection Single Latex/NitrileDouble Nitrile Gloves (min 0.11mm thickness)DMSO permeates standard nitrile in <10 mins.[1][2][3] The outer glove is sacrificial; the inner glove protects against micro-tears.
Respiratory Surgical MaskN95 Respirator (if outside hood) or P100 Lyophilized peptides are electrostatically charged and "jump."[1][2][3] Inhalation can trigger mucous membrane inflammation.[2][3]
Eye Protection Safety GlassesChemical Splash Goggles Safety glasses have gaps.[2][3] Aerosolized peptide dust can bypass glasses and contact the conjunctiva.
Body Defense Lab CoatClosed-Front Lab Coat + Tyvek Sleeves Protects wrists (the "glove gap") during reaching motions inside the fume hood.[1][2][3]

Operational Protocol: Step-by-Step Handling

This protocol is designed to mitigate the "Static Cling" of the powder and the "Carrier Effect" of the solvent.

Phase A: Weighing (The Critical Moment)

Context: Peptides often arrive in static-prone plastic vials.[1][2][3] Opening them can cause particles to fly.

  • Equlibration: Allow the vial to warm to room temperature in a desiccator before opening. This prevents condensation, which degrades the ester bond [1].

  • Static Control: If available, use an anti-static gun (zerostat) on the vial before opening. If not, wipe the vial exterior with a damp ethanol wipe to discharge static.

  • Containment: Perform all weighing inside a certified Fume Hood or Biological Safety Cabinet (Class II).

  • Technique: Do not use a spatula that enters the stock vial. Instead, gently tap the powder into a pre-weighed vessel to avoid cross-contamination.

Phase B: Solubilization (The High-Risk Phase)

Context: You are likely using DMSO (Dimethyl Sulfoxide) or Ethanol.[1][2][3] DMSO is a universal carrier that will drag the peptide through your skin instantly [2].

  • Glove Check: Don a fresh pair of outer nitrile gloves immediately before handling DMSO.[2][3]

  • Solvent Addition: Add the solvent (DMSO) slowly down the side of the vial.

  • Vortexing: Cap tightly. Vortex in short bursts. Keep the vial inside the hood during vortexing in case of cap failure.

  • Aliquot Strategy: Do not store the bulk solution. Aliquot immediately into single-use microtubes to avoid repeated freeze-thaw cycles and repeated handling risks.[1][2][3]

Phase C: Experimental Workflow Visualization

Workflow Step1 1. Equilibrate Vial (Desiccator, 20°C) Step2 2. Static Discharge (Prevents aerosol) Step1->Step2 Step3 3. Weighing (Inside Fume Hood) Step2->Step3 Step4 4. Solubilization (DMSO Addition) Step3->Step4 Step5 5. Aliquoting (Single-use vials) Step4->Step5 Warning CRITICAL: Double Glove Change Step4->Warning Warning->Step5

Figure 2: Operational workflow emphasizing the critical glove change before solvent handling.

Emergency Response & Disposal

Accidental Exposure[1]
  • Skin Contact (with DMSO): Do NOT scrub.[1][2][3] Scrubbing increases circulation and absorption.[2][3] Rinse gently with copious water for 15 minutes.[2][3] Remove contaminated clothing carefully to avoid dragging it over the face.

  • Eye Contact: Flush for 15 minutes using an eyewash station.[2][3] Hold eyelids open. Seek medical attention immediately—peptides can cause severe ocular inflammation.[2][3]

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization), seek medical help.

Waste Disposal[1][4][5][6]
  • Solids (Vials/Weigh boats): Dispose of as Hazardous Chemical Waste (Incineration recommended).[1][2][3] Do not throw in trash.

  • Liquids: Collect in a dedicated "Bioactive Chemical" waste stream.[3]

    • Deactivation: While bleach (10% hypochlorite) is standard for biologicals, chemical incineration is preferred for stable peptides like fMLP-OMe to ensure total destruction of the amide bonds [3].[1][2][3]

References

  • National Institutes of Health (NIH). (2023).[1][2][3] PubChem Compound Summary for CID 101095966 (fMLP derivatives). Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.